Butyrolactone Ii
Description
Properties
IUPAC Name |
methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKPZNDJHWFONI-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017691 | |
| Record name | Butyrolactone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87414-44-6 | |
| Record name | Butyrolactone II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrolactone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Butyrolactone II in Aspergillus terreus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, biosynthesis, and biological activities of Butyrolactone II, a significant secondary metabolite isolated from the filamentous fungus Aspergillus terreus. This document provides a comprehensive overview of the experimental protocols for its isolation and characterization, quantitative data on its bioactivities, and a detailed examination of its role in key signaling pathways, making it a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Aspergillus terreus, a ubiquitous soil-dwelling fungus, is a prolific producer of a diverse array of secondary metabolites with significant biological activities. Among these are the butyrolactones, a class of compounds characterized by a γ-butyrolactone ring structure. This compound, alongside its analogue Butyrolactone I, has garnered considerable interest due to its potential therapeutic applications. Early investigations into the secondary metabolites of A. terreus, often as a byproduct of research on cholesterol-lowering statins, led to the isolation and characterization of these compounds.[1][2] This guide focuses specifically on this compound, detailing its discovery and the scientific investigations that have illuminated its biological functions.
Experimental Protocols
The isolation and purification of this compound from Aspergillus terreus cultures are critical steps for its study. The following protocols are based on established methodologies.
Fungal Strain and Fermentation
-
Strain: Aspergillus terreus (e.g., DRCC 152, a mutant from ATCC 20542) is commonly used.[2]
-
Fermentation: Solid-state fermentation has proven effective for the production of this compound.[2]
-
A solid substrate, such as wheat bran, is sterilized.
-
The substrate is inoculated with a spore suspension of A. terreus.
-
The culture is incubated under controlled temperature and humidity for a period of 7-10 days to allow for fungal growth and metabolite production.
-
Extraction of this compound
Following fermentation, the fungal biomass is subjected to solvent extraction to isolate the crude secondary metabolites.
-
The fermented solid substrate is extracted exhaustively with an organic solvent, typically ethyl acetate.[2]
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Purification by Flash Chromatography
The crude extract, containing a mixture of compounds, is then purified to isolate this compound.
-
The crude extract is adsorbed onto a solid support, such as silica gel.
-
The adsorbed material is loaded onto a flash chromatography column packed with silica gel.
-
The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Structural Characterization
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.
Quantitative Data
The biological activities of this compound and its related compounds have been quantified in various assays. The following tables summarize key quantitative data from published studies.
| Compound | Bioactivity | Assay | IC₅₀ / EC₅₀ | Reference |
| This compound | Antioxidant | DPPH radical scavenging | 17.64 ± 6.41 µM | |
| This compound | α-glucosidase inhibition | Yeast α-glucosidase | Less active than Butyrolactone I | |
| Butyrolactone I | α-glucosidase inhibition | Yeast α-glucosidase | 52.17 ± 5.68 µM | |
| Butyrolactone I | Antioxidant | DPPH radical scavenging | 51.39 ± 3.68 µM |
| Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference |
| Butyrolactone I | Murine fibroblast L-929 | 32.3 µM | [3] |
| Butyrolactone I | Leukemia K-562 | 20.2 µM | [3] |
| Butyrolactone I | Ovarian adenocarcinoma (SKOV3) | 0.6 µg/mL | |
| Butyrolactone I | Metastatic prostate (PC-3) | 4.5 µg/mL |
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Aspergillus terreus has not been fully elucidated. However, studies on the biosynthesis of the structurally similar Butyrolactone I provide significant insights. The biosynthesis of γ-butyrolactones in Aspergillus species is generally understood to originate from aromatic amino acid metabolism.[4]
It is proposed that the biosynthesis of Butyrolactone I starts from the amino acid phenylalanine or its precursor, p-hydroxyphenylpyruvic acid.[3] A series of enzymatic reactions, likely involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)-like enzymes, are thought to assemble the core structure. The pathway likely involves the condensation of two aromatic units to form the characteristic diaryl-substituted butyrolactone skeleton. While the specific enzymes and intermediates for this compound are yet to be identified, it is hypothesized to follow a similar pathway with modifications in the final tailoring steps.
Below is a proposed logical workflow for the biosynthesis of butyrolactones in Aspergillus terreus, based on the available literature.
Caption: Proposed biosynthetic workflow for butyrolactones in A. terreus.
Signaling Pathways
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. This section details its interaction with the Nrf-2/SKN-1 and the related NF-κB pathways.
Nrf-2/SKN-1 Pathway Activation
Recent studies have demonstrated that this compound possesses neuroprotective properties, which are mediated through the activation of the Nrf-2/SKN-1 signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative stress. In the nematode Caenorhabditis elegans, the transcription factor SKN-1, a homolog of mammalian Nrf-2, is a key regulator of longevity and stress resistance.
This compound treatment has been shown to induce the nuclear translocation of SKN-1, leading to the upregulation of its downstream target genes involved in detoxification and stress response. This activation of the Nrf-2/SKN-1 pathway contributes to the observed neuroprotective effects, including the alleviation of amyloid-beta-induced toxicity.
The following diagram illustrates the activation of the Nrf-2/SKN-1 pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrolactones from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Butyrolactone I on the Producing Fungus, Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
The Enigmatic Assembly Line: A Technical Guide to Butyrolactone II Biosynthesis in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrolactone II, a γ-butyrolactone secondary metabolite produced by the fungus Aspergillus terreus, belongs to a class of compounds known for their diverse biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated, genomic and biochemical evidence points towards a fascinating route involving a Non-Ribosomal Peptide Synthetase (NRPS)-like enzymatic machinery. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon the characterized biosynthesis of structurally related fungal metabolites and the well-understood principles of NRPS enzymology. We present a detailed, yet hypothetical, model of the enzymatic steps, discuss the genetic architecture of the likely biosynthetic gene cluster (BGC), and outline the regulatory networks that may govern its production. Furthermore, this guide includes adaptable experimental protocols for key techniques required to investigate and verify this proposed pathway, from gene cluster identification and heterologous expression to enzyme assays and quantitative metabolite analysis. This document serves as a comprehensive resource for researchers aiming to unravel the biosynthesis of this intriguing molecule and harness its potential for drug discovery and development.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. Among these, the γ-butyrolactone family of compounds has garnered considerable interest due to their diverse chemical structures and biological activities. This compound, a metabolite isolated from Aspergillus terreus, is a member of this family characterized by a five-membered lactone ring substituted with two p-hydroxyphenyl moieties. Understanding the biosynthesis of such natural products is paramount for endeavors in metabolic engineering, synthetic biology, and the discovery of novel therapeutic agents.
While the biosynthetic pathway for many bacterial γ-butyrolactones, such as the A-factor in Streptomyces, is well-established, the corresponding pathways in fungi are less understood. For this compound, direct experimental evidence for its biosynthesis is lacking. However, the identification of a putative biosynthetic gene cluster in A. terreus provides a strong foundation for proposing a plausible enzymatic route. This guide will synthesize the available evidence to construct a detailed putative pathway, present quantitative data for related compounds, and provide the necessary experimental frameworks to validate these hypotheses.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the amino acid L-tyrosine and is likely orchestrated by a Non-Ribosomal Peptide Synthetase (NRPS)-like enzyme. This is supported by the structure of this compound, which contains two p-hydroxyphenyl groups, direct derivatives of L-tyrosine. A likely candidate for the genetic blueprint of this pathway is the biosynthetic gene cluster MIBiG accession: BGC0002273 from Aspergillus terreus NIH2624, which is associated with the production of the structurally similar Butyrolactone I and III and contains a core NRPS-like gene.
The proposed pathway can be dissected into the following key stages:
-
Precursor Activation: The pathway initiates with the activation of two L-tyrosine molecules by the adenylation (A) domain of the NRPS-like enzyme. This reaction consumes ATP and results in the formation of tyrosyl-AMP intermediates, which are then loaded onto the thiolation (T) domains (also known as peptidyl carrier proteins or PCPs) of the NRPS.
-
Dimerization and Cyclization: The two tethered tyrosine molecules are then brought into proximity for a condensation (C) domain-catalyzed reaction. This is a critical step where the C-C or C-O bond formation leading to the core butyrolactone structure is thought to occur. The precise mechanism of cyclization and lactone ring formation by fungal NRPS-like enzymes is an area of active research.
-
Tailoring Modifications: Following the formation of the butyrolactone scaffold, additional tailoring enzymes, likely encoded within the same BGC, may be responsible for modifications such as hydroxylation or methylation, although the structure of this compound suggests minimal post-NRPS tailoring.
-
Release: The final product, this compound, is released from the NRPS enzyme, likely through the action of a terminal thioesterase (TE) or a condensation-like (CT) domain.
Visualizing the Putative Pathway
Caption: A diagram illustrating the proposed NRPS-mediated biosynthesis of this compound from two L-tyrosine precursors.
Regulation of this compound Biosynthesis
The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of this compound is uncharacterized, it is likely governed by mechanisms common to other secondary metabolite gene clusters in A. terreus.
-
Global Regulators: Key global regulators in Aspergillus, such as the Velvet complex (composed of VeA, VelB, and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to environmental cues like light and nutrient availability. It is plausible that these regulators also influence the this compound BGC.
-
Pathway-Specific Regulators: Many fungal BGCs contain their own pathway-specific transcription factors, often zinc-finger proteins, that fine-tune the expression of the biosynthetic genes within the cluster. The BGC0002273 cluster contains genes annotated as putative transcription factors, suggesting a layer of specific control.
-
Quorum Sensing and Feedback Regulation: The related compound, Butyrolactone I, has been shown to act as a quorum-sensing molecule in A. terreus, inducing its own production as well as that of other secondary metabolites like lovastatin.[1] It is possible that this compound is also involved in such signaling circuits, potentially acting as an autoinducer or cross-regulating other pathways.
Signaling Pathway Overview
Caption: A simplified diagram of the potential regulatory pathways influencing the biosynthesis of this compound.
Quantitative Data
As of the date of this publication, there is no specific quantitative data available for the biosynthesis of this compound. However, studies on the related compound, Butyrolactone I, in Aspergillus terreus provide valuable insights into the potential production levels and analytical methods that can be adapted for this compound.
| Parameter | Value | Organism & Conditions | Analytical Method | Reference |
| Butyrolactone I Concentration | Peak at 48h post-inoculation | A. terreus submerged culture | LC-ESI-MS/MS | [2] |
| Effect of Exogenous Butyrolactone I (100 nM) | Up to two-fold increase in production | A. terreus submerged culture | LC-ESI-MS/MS | [2] |
| Butyrolactone I Fragmentation (m/z) | 307, 331, 363, 393 (from parent ion 425) | - | ESI-MS/MS | [2] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed protocols for key experiments that can be adapted for this purpose.
Identification and Analysis of the this compound Biosynthetic Gene Cluster
Objective: To identify and annotate the putative this compound BGC from the genome of Aspergillus terreus.
Methodology:
-
Genome Sequencing: If a high-quality genome sequence of the this compound-producing A. terreus strain is not available, perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to scan the fungal genome for potential secondary metabolite BGCs.
-
Cluster Annotation: Manually annotate the genes within the candidate BGC (e.g., BGC0002273) by performing BLASTp searches against public databases (NCBI, UniProt) to assign putative functions to each open reading frame (ORF). Pay close attention to the core biosynthetic gene (NRPS-like), as well as potential tailoring enzymes (e.g., oxidoreductases, methyltransferases), transporters, and regulatory proteins.
Heterologous Expression of the this compound BGC
Objective: To confirm the function of the putative BGC by expressing it in a heterologous host and detecting the production of this compound.
Methodology:
-
Host Strain Selection: Choose a suitable fungal heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that is genetically tractable and does not produce interfering compounds.
-
Gene Cluster Cloning: Amplify the entire BGC from the genomic DNA of A. terreus. This can be achieved through long-range PCR or by using TAR (Transformation-Associated Recombination) cloning in yeast.
-
Expression Vector Construction: Clone the BGC into an appropriate fungal expression vector under the control of an inducible or strong constitutive promoter.
-
Host Transformation: Transform the expression construct into the chosen host strain using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate transformation for yeast).
-
Cultivation and Metabolite Extraction: Cultivate the recombinant strain under inducing conditions. Extract the secondary metabolites from both the mycelium and the culture broth using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the crude extract for the presence of this compound using HPLC-MS/MS, comparing the retention time and fragmentation pattern to an authentic standard of this compound.
Experimental Workflow: Heterologous Expression
Caption: A flowchart outlining the key steps for the heterologous expression of the putative this compound biosynthetic gene cluster.
In Vitro Reconstitution and Enzyme Assays
Objective: To biochemically characterize the key enzymes of the this compound pathway, particularly the NRPS-like enzyme.
Methodology:
-
Enzyme Expression and Purification: Clone the coding sequence of the NRPS-like enzyme into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector). Express the protein with an affinity tag (e.g., His-tag, Strep-tag) and purify it using affinity chromatography.
-
Adenylation (A) Domain Assay (ATP-PPi Exchange Assay):
-
Prepare a reaction mixture containing the purified enzyme, L-tyrosine, ATP, and radiolabeled pyrophosphate (³²PPi).
-
Incubate the reaction and then quench it by adding a solution of activated charcoal in perchloric acid.
-
The charcoal binds to the ATP, while the free ³²PPi remains in the supernatant.
-
Measure the radioactivity of the charcoal-bound ATP using a scintillation counter. An increase in radioactivity compared to a no-substrate control indicates L-tyrosine-dependent ATP-PPi exchange.
-
-
Thiolation (T) Domain Loading Assay:
-
Incubate the purified enzyme with L-tyrosine, ATP, and a fluorescently labeled coenzyme A analog.
-
The phosphopantetheinyl transferase (PPTase) will transfer the fluorescent phosphopantetheinyl arm to the T domain.
-
The A domain will then load L-tyrosine onto the T domain.
-
Analyze the protein by SDS-PAGE and visualize the fluorescently labeled enzyme.
-
-
Condensation (C) Domain and Thioesterase (TE) Domain Assays:
-
These assays are more complex and often involve incubating the purified enzyme with all necessary substrates (L-tyrosine, ATP, coenzyme A, and a PPTase) and analyzing the reaction products by LC-MS/MS. The formation of this compound or related intermediates would confirm the function of these domains.
-
Quantitative Analysis of this compound by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound in fungal cultures.
Methodology:
-
Sample Preparation:
-
Lyophilize fungal mycelia and culture supernatant.
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent and resuspend the extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Conditions (Adaptable):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Determine the precursor ion ([M+H]⁺) and the major product ions of an authentic this compound standard.
-
-
Quantification:
-
Generate a standard curve using a serial dilution of the this compound standard.
-
Spike a known amount of an internal standard into the samples to account for matrix effects and variations in sample preparation.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Conclusion
The biosynthesis of this compound in fungi represents an exciting area of research with implications for natural product discovery and synthetic biology. While the pathway is not yet fully elucidated, the available genomic data and our understanding of fungal secondary metabolism allow for the formulation of a robust, testable hypothesis centered on an NRPS-like assembly line. The experimental protocols and frameworks provided in this guide offer a clear path forward for researchers to rigorously investigate this putative pathway, characterize the involved enzymes, and ultimately unravel the complete biosynthetic route to this compound. Such knowledge will not only contribute to our fundamental understanding of fungal biochemistry but also pave the way for the engineered production of novel butyrolactone analogs with potentially enhanced therapeutic properties.
References
Unveiling the Molecular Architecture of Butyrolactone II: A Spectroscopic Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural elucidation of Butyrolactone II, a natural product isolated from fungal sources such as Aspergillus terreus.[1][2] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. It details the key spectroscopic data, experimental methodologies, and relevant biological pathways associated with this compound.
Spectroscopic Data for this compound
The structural determination of this compound, identified as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate, relies on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein has been compiled from foundational literature, primarily the work of Rao et al. (2000), who unambiguously assigned the proton and carbon signals using 2D-NMR experiments.[3]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The assignments for this compound are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| Data not available in search results |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts are indicative of the different carbon types (methyl, methylene, methine, and quaternary).
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. The fragmentation pattern observed in MS/MS experiments further corroborates the proposed structure.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆O₇ |
| Molecular Weight | 356.33 g/mol |
| Precursor Ion (m/z) | 356.97 [M+H]⁺ |
| MS/MS Fragmentation Ions (m/z) | |
| 324.833862 | |
| 297.053101 | |
| 263.150879 | |
| 294.917603 | |
| 279.030762 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the key functional groups present in this compound. The characteristic absorption bands are indicative of hydroxyl, carbonyl, and aromatic moieties.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data acquisition. The following are generalized protocols for the key analytical techniques used in the structure elucidation of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired resolution of hydroxyl proton signals. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm, a 45-degree pulse angle, and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals. Proton decoupling is applied to simplify the spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer. Key parameters such as the number of increments in the indirect dimension and the evolution delays are optimized to obtain clear correlations.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
-
Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed to generate the protonated molecular ion [M+H]⁺.
-
MS¹ Scan: A full scan is performed to determine the accurate mass of the molecular ion and deduce the elemental composition.
-
MS² (Tandem MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern, which provides structural information.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: A small amount of the purified compound is dissolved in a volatile solvent (e.g., chloroform or methanol). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
KBr Pellet: A few milligrams of the sample are finely ground with anhydrous KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and a key signaling pathway influenced by this compound.
Recent research has highlighted the neuroprotective effects of this compound, which are mediated through the Nrf-2/SKN-1 signaling pathway.[4] This pathway is a critical regulator of cellular defense against oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrolactones from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Identity of Fungal Metabolites: A Technical Guide to Butyrolactone I, a Cyclin-Dependent Kinase Inhibitor, and the Distinct Role of Butyrolactone II
An important distinction exists within the butyrolactone family of fungal metabolites. While both Butyrolactone I and Butyrolactone II are derived from Aspergillus terreus, their established mechanisms of action differ significantly. The scientific literature extensively documents Butyrolactone I as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation and apoptosis. In contrast, this compound is primarily recognized for its antioxidant and 5-lipoxygenase (5-LOX) inhibitory activities, with recent studies highlighting its neuroprotective effects through the Nrf-2/SKN-1 pathway. This guide will focus on the well-documented role of Butyrolactone I as a CDK inhibitor, providing an in-depth analysis of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations, while also briefly summarizing the known functions of this compound to provide a comprehensive understanding.
Butyrolactone I: A Potent Inhibitor of Cyclin-Dependent Kinases
Butyrolactone I has emerged as a significant tool in cell biology and cancer research due to its selective inhibition of key cell cycle regulators.
Core Mechanism of Action
Butyrolactone I functions as an ATP-competitive inhibitor of cyclin-dependent kinases, with a particular selectivity for CDK1 (also known as cdc2) and CDK2[1][2]. By binding to the ATP-binding pocket of these kinases, Butyrolactone I prevents the phosphorylation of their target substrates, thereby arresting the cell cycle at specific checkpoints[1][2]. This inhibition has been shown to induce a G2/M phase arrest in the cell cycle[3][4]. Furthermore, prolonged exposure to Butyrolactone I can lead to the induction of apoptosis, or programmed cell death, in cancer cells[5].
Quantitative Inhibition Data
The inhibitory potency of Butyrolactone I against various cyclin-dependent kinases has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of Butyrolactone I required to inhibit 50% of the kinase activity.
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 1.38 |
| CDK2/cyclin E | 0.66 |
| CDK5/p25 | 0.17 |
| CDK5/p35 | 0.22 |
| cdc2 (murine) | 0.68 |
| CDK2 (murine) | 1.5 |
Table 1: IC50 values of Butyrolactone I for various cyclin-dependent kinases.[6]
It is noteworthy that Butyrolactone I displays significantly less potent inhibition against other kinases such as MAPK, PKA, and PKC, highlighting its relative selectivity for CDKs[2][6].
Signaling Pathways Modulated by Butyrolactone I
The primary signaling pathway affected by Butyrolactone I is the cell cycle regulation pathway. By inhibiting CDK1 and CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.
Experimental Protocols
The following are outlines of key experimental protocols used to characterize the mechanism of action of Butyrolactone I as a CDK inhibitor.
Kinase Inhibition Assay
This assay is used to determine the inhibitory effect of Butyrolactone I on the activity of a specific CDK.
Objective: To measure the IC50 value of Butyrolactone I for a given CDK.
Materials:
-
Purified recombinant CDK/cyclin complex (e.g., CDK1/Cyclin B)
-
Histone H1 (as a substrate)
-
Butyrolactone I at various concentrations
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, Histone H1, and kinase reaction buffer.
-
Add Butyrolactone I at a range of concentrations to the reaction mixtures. A control with no inhibitor should also be prepared.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into Histone H1 using a scintillation counter.
-
Plot the percentage of kinase activity against the concentration of Butyrolactone I to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of Butyrolactone I on the distribution of cells in different phases of the cell cycle.
Objective: To assess the cell cycle arrest induced by Butyrolactone I.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Butyrolactone I
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Flow cytometer
Procedure:
-
Culture the cells in the presence of various concentrations of Butyrolactone I for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in G1, S, and G2/M phases.
This compound: A Distinct Biological Profile
In contrast to Butyrolactone I, this compound has not been identified as a CDK inhibitor in the reviewed literature. Its primary reported activities include:
-
5-Lipoxygenase (5-LOX) Inhibition: this compound has been shown to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, inflammatory mediators.
-
Antioxidant Activity: It exhibits radical-scavenging properties[7].
-
Neuroprotection: A recent study demonstrated that this compound exerts neuroprotective effects in a C. elegans model of Alzheimer's disease by modulating the Nrf-2/SKN-1 signaling pathway[8]. This pathway is a key regulator of cellular defense against oxidative stress.
The distinct biological activities of Butyrolactone I and II underscore the importance of precise compound identification in research and drug development. While both are fungal metabolites with a similar core structure, their functional group substitutions likely account for their different target specificities and mechanisms of action.
Conclusion
Butyrolactone I is a well-characterized inhibitor of cyclin-dependent kinases, primarily CDK1 and CDK2. Its ATP-competitive binding mechanism leads to cell cycle arrest, predominantly in the G2/M phase, and can induce apoptosis in cancer cells. The quantitative data on its inhibitory potency and the established experimental protocols for its characterization make it a valuable tool for studying cell cycle regulation. Conversely, this compound is recognized for its 5-LOX inhibitory and antioxidant activities, with emerging evidence for its neuroprotective role. This technical guide provides a comprehensive overview of the mechanism of action of Butyrolactone I as a CDK inhibitor, while also clarifying the distinct and separate biological profile of this compound. Researchers and drug development professionals should be mindful of these differences when investigating the therapeutic potential of these related fungal metabolites.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scbt.com [scbt.com]
- 8. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Butyrolactone II from Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Butyrolactone II, a natural product isolated from fungal extracts. The document details its mechanisms of action, summarizes quantitative data from key studies, and provides detailed experimental protocols for the assays cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's cellular effects.
Introduction
This compound is a member of the γ-butyrolactone class of fungal secondary metabolites, primarily isolated from species of Aspergillus, such as Aspergillus terreus. Structurally, it is related to a family of butyrolactones that have demonstrated a wide array of biological activities. This guide focuses on the multifaceted activities of this compound, including its well-documented role as a cyclin-dependent kinase (CDK) inhibitor, its antioxidant properties, its emerging neuroprotective effects, and its potential as an α-glucosidase inhibitor. These diverse biological functions position this compound as a compound of significant interest for further investigation in drug discovery and development.
Fungal Sources and Isolation
This compound has been predominantly isolated from the fungus Aspergillus terreus[1]. The general workflow for its isolation from fungal extracts involves fermentation of the fungal strain, followed by extraction of the culture broth and/or mycelium with an organic solvent like ethyl acetate. The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel and high-performance liquid chromatography (HPLC), to purify this compound and other related metabolites.
Key Biological Activities
Anticancer Activity: CDK Inhibition and Cell Cycle Arrest
This compound and its close analog, Butyrolactone I, are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By competing with ATP for the binding site on CDKs, these compounds disrupt the phosphorylation of crucial substrates, leading to cell cycle arrest and, in some cases, apoptosis.
Signaling Pathway: CDK Inhibition and Cell Cycle Control
Butyrolactone I has been shown to inhibit cdc2 (CDK1) and CDK2. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby blocking the expression of genes required for S-phase entry and leading to a G1 phase arrest. Furthermore, inhibition of cdc2 kinase, which is crucial for the G2/M transition, can lead to a G2/M phase arrest[2][3].
Induction of Apoptosis
In addition to cell cycle arrest, Butyrolactone I has been shown to induce apoptosis in cancer cells. This can be potentiated by co-treatment with other agents like tumor necrosis factor (TNF)[3]. The apoptotic pathway involves the modulation of the Bax/Bcl-2 ratio. Butyrolactone I treatment has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade[4].
Antioxidant and Neuroprotective Activities
This compound has demonstrated significant antioxidant activity. It exhibits excellent DPPH radical scavenging activity, indicating its capacity to neutralize free radicals[5]. This antioxidant potential is linked to its neuroprotective effects.
Signaling Pathway: Nrf-2/SKN-1 Activation
In a Caenorhabditis elegans model of Alzheimer's disease, this compound was found to exert neuroprotective effects by modulating the Nrf-2/SKN-1 pathway[5]. This pathway is a key regulator of cellular defense against oxidative stress. Activation of SKN-1 (the C. elegans homolog of Nrf-2) leads to the transcription of downstream antioxidant and detoxification genes, such as those encoding glutathione S-transferases (GSTs) and other stress-response proteins.
α-Glucosidase Inhibition
This compound has also been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, suggesting a potential therapeutic application in the management of type 2 diabetes. While Butyrolactone I showed more potent α-glucosidase inhibitory activity, this compound also demonstrated this effect, albeit to a lesser extent[1].
Quantitative Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its analog, Butyrolactone I.
Table 1: Enzyme Inhibition and Radical Scavenging Activities
| Compound | Target/Assay | IC50 / EC50 | Reference |
| This compound | DPPH Radical Scavenging | EC50: 42.05 μM | [5] |
| This compound | α-Glucosidase | Less active than Butyrolactone I | [1] |
| Butyrolactone I | cdc2 kinase | IC50: 680 nM | [2] |
| Butyrolactone I | CDK2 | IC50: 1.5 μM | [2] |
| Butyrolactone I | α-Glucosidase | IC50: 52.17 ± 5.68 μM | [1] |
| Butyrolactone I | DPPH Radical Scavenging | IC50: 51.39 ± 3.68 μM | [1] |
Table 2: Neuroprotective and Cellular Effects
| Compound | Model/Cell Line | Effect | Quantitative Measure | Reference |
| This compound | C. elegans CL2355 | Increased chemotaxis index | 15.06% increase | [5] |
| This compound | C. elegans | Decreased 5-HT sensitivity | 9.8% decrease in paralysis rate | [5] |
| This compound | C. elegans | Increased median lifespan | 20% increase | [5] |
| This compound | C. elegans | Increased maximum lifespan | 26% increase | [5] |
| Butyrolactone I | PANC-1 cells | Increased Bax/Bcl-2 ratio | 9.6-fold increase | [4] |
| Butyrolactone I | Human lung cancer cells | Antitumor activity | IC50: ~50 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cyclin-Dependent Kinase (CDK) Inhibition Assay (Histone H1 Kinase Assay)
Objective: To determine the inhibitory effect of this compound on the activity of CDKs, using Histone H1 as a substrate.
Materials:
-
Active CDK enzyme (e.g., CDK2/Cyclin A)
-
Histone H1 (substrate)
-
This compound (test compound)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 1 mM β-glycerophosphate, 0.1 mM Na₃VO₄)
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, active CDK enzyme, and Histone H1.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
DPPH Radical Scavenging Assay
Objective: To assess the antioxidant activity of this compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control dilutions to the respective wells. Include a blank with methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the α-glucosidase enzyme solution and varying concentrations of this compound or acarbose.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Hoechst Staining)
Objective: To visualize morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS
-
Hoechst 33342 or 33258 staining solution
-
Fluorescence microscope
Procedure:
-
Culture cells and treat them with this compound as described for the cell cycle analysis.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst dye solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells to remove excess stain.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.
Conclusion
This compound, a natural product from fungal extracts, exhibits a range of promising biological activities. Its ability to inhibit cyclin-dependent kinases and induce apoptosis in cancer cells highlights its potential as an anticancer agent. Furthermore, its antioxidant and neuroprotective properties, mediated through the Nrf-2/SKN-1 signaling pathway, suggest its utility in addressing neurodegenerative diseases. The α-glucosidase inhibitory activity of this compound also warrants further investigation for its potential in managing diabetes. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile fungal metabolite. The detailed protocols and pathway diagrams serve as a valuable resource for designing and conducting future studies on this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Radical-Scavenging Activity of Butyrolactone II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the radical-scavenging and antioxidant properties of Butyrolactone II, a natural compound isolated from the fungus Aspergillus terreus. This document details its known antioxidant capacities, the experimental protocols used to determine these activities, and the underlying signaling pathways involved in its mode of action.
Quantitative Antioxidant Activity
This compound has demonstrated significant potential as a radical scavenger. Its efficacy has been quantified using various in vitro antioxidant assays. The available data is summarized in the table below.
| Antioxidant Assay | Test Compound | EC50/IC50 Value | Reference Compound | Reference EC50/IC50 |
| DPPH Radical Scavenging | This compound | 42.05 μM | BHT | Not Specified |
| ABTS Radical Scavenging | This compound | Data Not Available | - | - |
| Superoxide Radical Scavenging | This compound | Data Not Available | - | - |
EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of the compound required to scavenge 50% of the radicals in the assay.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are essential for the accurate replication and validation of the radical-scavenging activities of this compound and other related compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve this compound and the positive control in the same solvent used for the DPPH solution to create a series of concentrations.
-
Assay Protocol:
-
Add a specific volume of the test sample or standard to a microplate well or cuvette.
-
Add the DPPH working solution to the sample.
-
The reaction mixture is then incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (or test compound)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of this compound and the positive control in the appropriate solvent.
-
Assay Protocol:
-
Add a small volume of the test sample or standard to a microplate well or cuvette.
-
Add the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated as in the DPPH assay, and the EC50 value is determined from the dose-response curve.
Superoxide Radical (O2•−) Scavenging Assay
This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in situ. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, a colored product, which is measured spectrophotometrically.
Materials:
-
Nitroblue tetrazolium (NBT)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phenazine methosulfate (PMS)
-
Tris-HCl buffer
-
This compound (or test compound)
-
Positive control (e.g., Quercetin)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, mix Tris-HCl buffer, NBT solution, and NADH solution.
-
Addition of Test Sample: Add various concentrations of this compound or the positive control to the reaction mixture.
-
Initiation of Reaction: Add PMS to the mixture to initiate the generation of superoxide radicals.
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 5 minutes).
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger. The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
The antioxidant effect of this compound is not solely based on direct radical scavenging but also involves the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.
Nrf-2/SKN-1 Signaling Pathway
This compound has been shown to exert its neuroprotective and antioxidant effects through the activation of the Nrf-2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. In the nematode C. elegans, the homolog of Nrf-2 is SKN-1.
Under basal conditions, Nrf-2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf-2 activators like this compound, Keap1 is modified, leading to the release of Nrf-2. The stabilized Nrf-2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.
Research indicates that this compound induces the nuclear translocation of SKN-1 and modulates the expression of its downstream target genes, thereby bolstering the organism's antioxidant capacity.
Caption: Nrf-2/SKN-1 signaling pathway activated by this compound.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the antioxidant assays described above.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the Superoxide Radical Scavenging Assay.
Conclusion
This compound demonstrates notable radical-scavenging properties, particularly against the DPPH radical. Its mechanism of action extends beyond direct scavenging to include the upregulation of endogenous antioxidant defense systems through the Nrf-2/SKN-1 signaling pathway. Further research is warranted to fully elucidate its antioxidant potential, particularly through the quantification of its activity in ABTS and superoxide radical scavenging assays, and to explore its therapeutic applications in oxidative stress-related pathologies. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Butyrolactone II: A Fungal Metabolite with Therapeutic Potential
Molecular Formula: C₁₉H₁₆O₇
Abstract
Butyrolactone II, a polyketide butenolide derived from fungi of the Aspergillus genus, has emerged as a molecule of significant interest to the scientific and drug development communities. With a molecular formula of C₁₉H₁₆O₇, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities with associated quantitative data, and the experimental protocols utilized for its characterization. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a natural product isolated from various fungal species, including Aspergillus terreus and Aspergillus flavipes.[1][2] Its chemical structure features a γ-butyrolactone ring, a core motif found in numerous biologically active compounds. The presence of multiple hydroxyl groups and aromatic rings contributes to its diverse pharmacological profile. This guide will delve into the key biological activities of this compound, namely its inhibitory effects on 5-lipoxygenase and α-glucosidase, its antioxidant properties, and its recently discovered role in modulating the Nrf-2/SKN-1 signaling pathway, which is critical for cellular defense against oxidative stress.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₇ | [3] |
| Molecular Weight | 356.33 g/mol | [3] |
| CAS Number | 87414-44-6 | [3] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO and methanol | [4] |
Biological Activities and Quantitative Data
This compound has been evaluated for several biological activities, with key quantitative data summarized in the table below.
| Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Source Organism | Reference |
| 5-Lipoxygenase Inhibition | Spectrophotometric | IC₅₀: 21.43 µg/mL | Aspergillus F06Z-509 | [1] |
| α-Glucosidase Inhibition | Spectrophotometric | Less active than Butyrolactone I | Aspergillus terreus MC751 | [5][6] |
| DPPH Radical Scavenging | Spectrophotometric | IC₅₀: 17.64 ± 6.41 µM | Aspergillus terreus MC751 | [6] |
| DPPH Radical Scavenging | Spectrophotometric | EC₅₀: 42.05 µM | Aspergillus terreus | [7] |
| Neuroprotection | C. elegans model | Alleviates Aβ-induced chemotaxis disorder, prolongs lifespan | Aspergillus terreus | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.
5-Lipoxygenase (5-LOX) Inhibition Assay
The 5-LOX inhibitory activity of this compound was determined using a spectrophotometric method based on the procedure described by Wang et al. (2010).[1]
-
Enzyme Source: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human 5-LOX).
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the formation of conjugated dienes from the oxidation of arachidonic acid by 5-LOX, which results in an increase in absorbance at 234 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.3), the 5-LOX enzyme solution, and various concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the increase in absorbance at 234 nm for a set duration using a UV-Vis spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was assessed as described by Dewi et al. (2014), who found this compound to be less active than its counterpart, Butyrolactone I.[5][6]
-
Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Assay Principle: The assay measures the enzymatic hydrolysis of pNPG to p-nitrophenol, a yellow-colored product, which can be quantified by measuring the absorbance at 405 nm.
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.0), the α-glucosidase enzyme solution, and various concentrations of this compound.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37 °C for another 15 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the 5-LOX assay.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The antioxidant capacity of this compound was determined by its ability to scavenge the stable DPPH free radical, as detailed in the study by Dewi et al. (2014).[6]
-
Reagent: DPPH in methanol.
-
Assay Principle: The antioxidant molecule donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
-
Procedure:
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ or EC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.
-
Signaling Pathways and Mechanisms of Action
Inhibition of the 5-Lipoxygenase Pathway
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[8] By inhibiting 5-LOX, this compound can effectively reduce the production of these inflammatory molecules, suggesting its potential as an anti-inflammatory agent.
References
- 1. Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites [jcps.bjmu.edu.cn]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Effect on α-glucosidase inhibition and antioxidant activities of butyrolactone derivatives from Aspergillus terreus MC751 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Butyrolactone II: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Butyrolactone II, a fungal metabolite with significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.
Chemical Identity and Structure
This compound is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure. It is a fungal metabolite that has been isolated from Aspergillus terreus.[1][2]
IUPAC Name: methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate[3]
Chemical Structure:
Physicochemical and Biological Properties
A summary of the key physicochemical and biological activity data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₇ | [2][3][4] |
| Molecular Weight | 356.33 g/mol | [3][4] |
| CAS Number | 87414-44-6 | [2][4] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| DPPH Radical Scavenging (EC₅₀) | 11.5 µM | [1][2] |
| ABTS Radical Scavenging (EC₅₀) | 68.5 µM | [1][2] |
| 5-Lipoxygenase Inhibition (IC₅₀) | 21.43 µg/ml | [1][2] |
| α-Glucosidase Inhibition (IC₅₀) | 0.126 mM | [1][2] |
Biological Activities and Potential Applications
This compound has demonstrated notable biological activities, including antioxidant and enzyme-inhibiting properties. Its ability to scavenge free radicals, as indicated by its low EC₅₀ value in the DPPH assay, suggests potential applications in mitigating oxidative stress-related conditions.[1][2] Furthermore, its inhibitory effect on 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, points to its potential as an anti-inflammatory agent.[1][2][4] this compound also exhibits inhibitory activity against α-glucosidase, suggesting a possible role in the management of carbohydrate metabolism.[1][2]
Experimental Protocols
Detailed methodologies for two key assays used to characterize the biological activity of this compound are provided below.
DPPH Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in DMSO. Further dilute with methanol or ethanol to achieve a range of concentrations to be tested.
-
Assay Protocol: a. To each well of a 96-well microplate, add a specific volume of the test sample solution. b. Add an equal volume of the 0.1 mM DPPH solution to each well. c. For the positive control, use ascorbic acid at various concentrations. d. For the blank, use the solvent (e.g., methanol or ethanol) instead of the test sample. e. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
EC₅₀ Determination: The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.
Materials:
-
This compound
-
Human recombinant 5-lipoxygenase (5-LOX)
-
Arachidonic acid (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Positive control inhibitor (e.g., Zileuton)
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme and Substrate Preparation: a. Prepare a working solution of 5-LOX in the buffer. b. Prepare a stock solution of arachidonic acid in ethanol.
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO and dilute to various concentrations with the assay buffer.
-
Assay Protocol: a. Pre-incubate the 5-LOX enzyme with different concentrations of this compound or the positive control for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 37°C). b. Initiate the enzymatic reaction by adding arachidonic acid to the mixture. c. Allow the reaction to proceed for a defined period (e.g., 10 minutes). d. Stop the reaction by adding a suitable stopping reagent (e.g., an organic solvent or by placing on ice).
-
Detection of Products: The products of the 5-LOX reaction (e.g., leukotrienes) can be measured spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like HPLC to separate and quantify the products.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula:
Where Activity_control is the enzyme activity without the inhibitor and Activity_sample is the enzyme activity with this compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the concentration of this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the initial screening and evaluation of this compound's antioxidant and anti-inflammatory properties.
Caption: Experimental workflow for evaluating this compound.
This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound in drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for G2/M Cell Cycle Arrest: A Representative Protocol Using Butyrolactone Analogs
Disclaimer: Extensive literature searches did not yield any studies specifically detailing a protocol for inducing G2/M cell cycle arrest using Butyrolactone II. The available scientific data describes this compound as an antibiotic, a 5-lipoxygenase (5-LOX) inhibitor, and a radical scavenger, with no characterized effects on cell cycle progression.[1]
The following application notes and protocols are based on the well-documented effects of a closely related compound, Butyrolactone I , which is a known inhibitor of cyclin-dependent kinases (CDKs) and a potent inducer of G2/M phase arrest.[2][3][4][5][6][7][8] This information is provided as a representative guideline for researchers interested in the effects of butyrolactone compounds on the cell cycle. Any investigation into this compound would require independent validation, including dose-response and time-course experiments, to determine its specific biological activities.
Introduction
Butyrolactone I is a naturally occurring small molecule that has been shown to selectively inhibit the activity of cyclin-dependent kinases (CDKs), particularly Cdc2 (CDK1) and Cdk2.[4][5] The transition of cells from the G2 phase to the M phase of the cell cycle is primarily regulated by the Cdc2/Cyclin B1 complex. By competitively binding to the ATP-binding site of Cdc2, Butyrolactone I prevents the phosphorylation of key substrates required for mitotic entry, leading to cell cycle arrest in the G2/M phase.[4][8] This property makes it a valuable tool for studying cell cycle regulation and a potential starting point for the development of anti-cancer therapeutics.
Mechanism of Action: Butyrolactone I-Induced G2/M Arrest
Butyrolactone I-mediated G2/M arrest is a direct consequence of its inhibitory effect on Cdc2 kinase. The key molecular events are:
-
Inhibition of Cdc2 Kinase Activity: Butyrolactone I directly inhibits the kinase activity of the Cdc2/Cyclin B1 complex.[8]
-
Accumulation of Cyclin B1: As cells are blocked from entering mitosis, Cyclin B1, the regulatory subunit of the M-phase promoting factor (MPF), accumulates in the cytoplasm and nucleus.[3]
-
Sustained Inhibitory Phosphorylation of Cdc2: The inhibition of Cdc2 activity prevents the activation of the Cdc25C phosphatase, which is responsible for removing inhibitory phosphates from Cdc2. This creates a negative feedback loop that maintains the G2 arrested state.
The following diagram illustrates the signaling pathway affected by Butyrolactone I.
Caption: Signaling pathway of Butyrolactone I-induced G2/M cell cycle arrest.
Quantitative Data Summary
The following table summarizes representative data on the effective concentrations and observed effects of Butyrolactone I in various cancer cell lines.
| Cell Line | Compound | Concentration Range | Treatment Duration | Effect | Reference |
| DU145 (Prostate Cancer) | Butyrolactone I | 70 µM - 100 µM | 24 hours | Significant increase in 4C DNA content (G2/M) | [3] |
| PC-3 (Prostate Cancer) | Butyrolactone I | 70 µM - 100 µM | 24 hours | Accumulation of cells in G2/M | [3] |
| LNCaP (Prostate Cancer) | Butyrolactone I | 70 µM - 100 µM | 24 hours | G2/M arrest | [3] |
| PC-14 (Lung Cancer) | Butyrolactone I | ~20 µg/mL (~56 µM) | >24 hours | G2/M arrest, reduced Cdc2 protein level | [8] |
Experimental Protocols
The following are detailed protocols for inducing and analyzing G2/M cell cycle arrest using a butyrolactone analog like Butyrolactone I.
Cell Culture and Treatment
This protocol describes the general procedure for treating adherent cells with Butyrolactone I.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blotting) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of Butyrolactone I in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO without the compound) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Butyrolactone I or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of treated cells using propidium iodide (PI) staining.
-
Cell Harvesting: Following treatment, aspirate the medium and wash the cells once with ice-cold PBS. Detach the cells using trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
The following diagram illustrates the experimental workflow for cell cycle analysis.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of G2/M Regulatory Proteins
This protocol details the analysis of key G2/M regulatory proteins by Western blotting.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key G2/M regulatory proteins (e.g., CDK1, Cyclin B1, phospho-CDK1 (Tyr15), Cdc25C) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Expected Results
-
Flow Cytometry: Treatment with an effective concentration of a Butyrolactone I analog is expected to show a significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle-treated control group.
-
Western Blot: Western blot analysis is expected to reveal an accumulation of Cyclin B1 protein levels. Depending on the specific antibody used, one might also observe an increase in the inhibitory phosphorylation of CDK1 at Tyr15. Total CDK1 levels may remain unchanged or decrease with prolonged exposure.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| No significant G2/M arrest observed | Ineffective concentration of the compound. | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient treatment time. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Cell line is resistant. | Try a different cell line. | |
| High background in Western blots | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies. | |
| Poor resolution of cell cycle phases in flow cytometry | Cell clumps. | Ensure a single-cell suspension before fixation and filter the stained cells before analysis. |
| Incorrect staining procedure. | Ensure proper RNase A treatment and PI concentration. |
Conclusion
The protocols described provide a comprehensive framework for investigating the induction of G2/M cell cycle arrest by butyrolactone compounds, using Butyrolactone I as a well-characterized example. These methods, from cell treatment to detailed molecular analysis, will enable researchers to elucidate the mechanisms of action of novel compounds and their potential as therapeutic agents. It is imperative to reiterate that the application of these protocols to this compound would be for initial characterization, as its effects on the cell cycle have not been previously reported.
References
- 1. scbt.com [scbt.com]
- 2. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [CDK and MMP inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Butyrolactone in Cell Synchronization Experiments
A Note to Researchers: Initial searches for the use of Butyrolactone II in cell synchronization experiments did not yield specific protocols or established mechanisms of action for this particular compound in cell cycle regulation. Scientific literature extensively documents the use of Butyrolactone I as a potent inhibitor of cyclin-dependent kinases (CDKs) to induce cell cycle arrest and synchronization. It is possible that the query intended to refer to Butyrolactone I, a well-characterized tool for such applications.
Therefore, these application notes and protocols are based on the established use of Butyrolactone I for cell synchronization. Should you have specific data regarding this compound's effects on the cell cycle, we recommend adapting these protocols based on empirical data.
Introduction to Butyrolactone I for Cell Synchronization
Butyrolactone I is a small molecule inhibitor that specifically targets cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. It acts as an ATP-competitive inhibitor of cdc2 (CDK1) and CDK2.[1][2] By inhibiting these kinases, Butyrolactone I can reversibly arrest cells at specific phases of the cell cycle, primarily at the G1/S and G2/M transitions, making it a valuable tool for synchronizing cell populations for various downstream applications.[3][4][5] Treatment with Butyrolactone I has been shown to induce a G2 arrest at lower concentrations and both G1 and G2 arrests at higher concentrations.[6]
Mechanism of Action
Butyrolactone I exerts its effect by competing with ATP for the binding site on CDKs.[1] This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. For instance, inhibition of CDK2 can prevent the phosphorylation of the Retinoblastoma protein (Rb), a crucial step for the G1/S transition.[4] Inhibition of cdc2/cyclin B1 activity leads to arrest in the G2/M phase.[7][8] Interestingly, beyond its direct CDK inhibition, Butyrolactone I has also been reported to induce the proteasomal degradation of the cell cycle inhibitor p21, which can influence the cellular response to the compound.[3][6]
Signaling Pathway of Butyrolactone I in Cell Cycle Arrest
Caption: Butyrolactone I inhibits CDK2/Cyclin E and CDK1/Cyclin B1 complexes.
Quantitative Data Summary
The effective concentration and incubation time for Butyrolactone I can vary depending on the cell line and experimental goals. The following table summarizes reported concentrations and their effects.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| DU145 (Prostate Cancer) | 70 µM - 100 µM | 1-3 days | G2/M arrest, accumulation of 4C and 8C DNA content | [2] |
| PC-14 (Lung Cancer) | 20 µg/mL | 2 hours | Inhibition of cdc2 kinase activity | [7] |
| H460 (Lung Cancer) & SW480 (Colon Cancer) | 75 µM | 4 hours | Reduction of endogenous p21 protein expression | [6] |
Experimental Protocols
Protocol 1: G2/M Phase Synchronization of Prostate Cancer Cells
This protocol is based on the methodology used for DU145 human prostate cancer cells.[2]
Materials:
-
DU145 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Butyrolactone I (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate DU145 cells in culture dishes at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with 70 µM or 100 µM Butyrolactone I. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Harvesting: At the desired time point (e.g., 24 hours), harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide and RNase A.
-
Analysis: Analyze the cell cycle distribution by flow cytometry. A significant increase in the 4C peak (G2/M phase) is expected.
Protocol 2: Reversible Cell Cycle Arrest and Release
This protocol is a general guideline for reversible synchronization, based on the principle that the effects of Butyrolactone I can be washed out.
Materials:
-
Adherent mammalian cell line of choice
-
Complete cell culture medium
-
Butyrolactone I
-
PBS
Procedure:
-
Treatment: Treat exponentially growing cells with an effective concentration of Butyrolactone I (e.g., 10-50 µM, requires optimization for your cell line) for a duration sufficient to induce arrest (e.g., 16-24 hours).
-
Release: To release the cells from the block, aspirate the medium containing Butyrolactone I.
-
Washing: Wash the cells twice with pre-warmed sterile PBS to remove any residual inhibitor.
-
Fresh Medium: Add fresh, pre-warmed complete culture medium.
-
Time Course Analysis: Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12 hours) to monitor their synchronous progression through the cell cycle using flow cytometry.
Experimental Workflow for Cell Synchronization and Release
Caption: Workflow for synchronizing cells using Butyrolactone I and release.
Concluding Remarks
Butyrolactone I is a valuable reagent for the synchronization of mammalian cells. The provided protocols offer a starting point for researchers. However, optimal conditions, including concentration and incubation time, should be empirically determined for each cell line and experimental setup to achieve the desired level of synchrony. It is also important to consider the potential off-target effects and the compound's influence on p21 levels when interpreting results.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones | MDPI [mdpi.com]
- 2. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [CDK and MMP inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Butyrolactone: more than a kinase inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Butyrolactone II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone II is a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. By targeting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in oncology research and drug development. Flow cytometry is an indispensable tool for elucidating the effects of compounds like this compound on cellular processes. This document provides detailed application notes and protocols for the analysis of cells treated with this compound using flow cytometry, with a focus on cell cycle and apoptosis analysis.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the activity of cyclin-dependent kinases, particularly CDK1, CDK2, and CDK5. This inhibition is competitive with ATP, preventing the phosphorylation of key substrates required for cell cycle progression.[1] The primary consequences of CDK inhibition by this compound are arrest at the G1/S and G2/M phases of the cell cycle and the induction of apoptosis.
G1/S Phase Arrest: In the G1 phase, the CDK4/6-cyclin D and CDK2-cyclin E complexes phosphorylate the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing the expression of genes necessary for S phase entry. This compound inhibits CDK2, preventing pRb phosphorylation and thereby blocking the G1 to S phase transition.[2]
G2/M Phase Arrest: The CDK1-cyclin B1 complex is crucial for the transition from G2 to mitosis. This compound inhibits CDK1 (also known as cdc2 kinase), leading to an accumulation of cells in the G2/M phase.[1][3] This is often associated with an increase in the expression of cyclin B1.[1]
Data Presentation
Table 1: IC50 Values of Butyrolactone I in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-14 | Non-small cell lung cancer | ~20 |
| Various non-small cell lung cancer lines | Non-small cell lung cancer | ~50 |
| Various small-cell lung cancer lines | Small-cell lung cancer | Not specified, but effective |
Note: Butyrolactone I is often used to refer to the CDK-inhibiting compound in the cited literature and is expected to have a similar activity profile to this compound in this context.
Table 2: Effect of Butyrolactone I on Cell Cycle Distribution in Prostate Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M (4C) | % of Cells with 8C DNA Content |
| DU145 | Control | - | - | - | - |
| 70 µM Butyrolactone I | - | - | Significantly Increased | Present | |
| 100 µM Butyrolactone I | - | - | Significantly Increased | Present | |
| PC-3 | Control | - | - | - | - |
| Butyrolactone I | - | - | Increased | More evident than in LNCaP | |
| LNCaP | Control | - | - | - | - |
| Butyrolactone I | - | - | Increased | Present |
Data synthesized from qualitative descriptions in the literature. Exact percentages were not provided in the source material.[1]
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Culture the desired cancer cell line (e.g., DU145, PC-3, LNCaP) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in multi-well plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (FL2 or FL3). Gate on the single-cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
-
Cell Harvesting: Harvest the treated and control cells as described in Protocol 2, step 1.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Gently vortex the cells.
-
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound-induced G1/S arrest signaling pathway.
References
- 1. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Kinase Assay Protocol for Butyrolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactones are a class of organic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. While information on the specific kinase inhibitory activity of Butyrolactone II is limited in publicly available scientific literature, its analog, Butyrolactone I, is a well-characterized inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. Butyrolactone I acts as an ATP-competitive inhibitor of CDKs, making it a valuable tool for studying cell cycle control and a potential starting point for the development of novel anticancer therapeutics.
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of butyrolactone compounds, using Butyrolactone I as a prime example. The methodologies described herein can be adapted to screen and characterize other butyrolactone derivatives, including this compound, against a panel of kinases.
Mechanism of Action
Butyrolactone I selectively inhibits the activity of cdc2 (CDK1) and cdk2 kinases.[1] Its mechanism of action is competitive with respect to ATP, meaning it binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.[1] This inhibition of CDK activity leads to cell cycle arrest at the G1/S and G2/M transitions.[2] While Butyrolactone I is a potent inhibitor of CDK1 and CDK2, it shows little effect on other kinases such as mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and cyclic-AMP dependent kinase (PKA) at similar concentrations.[1][3]
Data Presentation: Inhibitory Activity of Butyrolactone I
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Butyrolactone I against various cyclin-dependent kinases. This data is essential for understanding the potency and selectivity of the compound.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.65[4] |
| cdc2 | 0.68[3] |
| CDK2/cyclin A | 1.38[4] |
| CDK2/cyclin E | 0.66[4] |
| CDK2 | 1.5[3] |
| CDK5/p25 | 0.17[4] |
| CDK5/p35 | 0.22[4] |
Experimental Protocols
In Vitro Kinase Assay for Butyrolactone I
This protocol describes a radiometric filter-binding assay to measure the inhibition of CDK activity by Butyrolactone I. This method quantifies the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials and Reagents:
-
Active CDK enzyme (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Butyrolactone I
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Phosphoric acid (e.g., 1%)
-
P81 phosphocellulose paper
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Compound Preparation: Prepare a stock solution of Butyrolactone I in dimethyl sulfoxide (DMSO). Create a series of dilutions of the stock solution to achieve the desired final concentrations for the assay.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the following components in order:
-
Kinase reaction buffer
-
Butyrolactone I dilution (or DMSO for the control)
-
Kinase substrate (e.g., Histone H1)
-
Active CDK enzyme
-
-
Initiation of Reaction: Add [γ-³²P]ATP to each reaction well to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase activity.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper discs into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Butyrolactone I compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of CDK Inhibition by Butyrolactone I
References
- 1. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ | MDPI [mdpi.com]
Application Notes and Protocols: Butyrolactone II in Cancer Cell Line Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone II is a member of the butyrolactone family of compounds, which are known for their diverse biological activities. While research on this compound is not as extensive as its analogue, Butyrolactone I, existing studies on related compounds suggest its potential as an inhibitor of cancer cell proliferation. This document provides an overview of the application of butyrolactones in cancer research, with a focus on their mechanism of action and protocols for studying their effects on cancer cell lines.
Disclaimer: Specific quantitative data and detailed experimental protocols for this compound are limited in the current scientific literature. Therefore, this document primarily presents data and protocols for the closely related and well-studied analogue, Butyrolactone I , which is expected to have a similar mechanism of action. Researchers should consider this when designing experiments with this compound and optimize protocols accordingly.
Mechanism of Action
Butyrolactones, particularly Butyrolactone I, function as potent inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting key CDKs, such as CDK1 (also known as cdc2) and CDK2, Butyrolactone I disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G2/M phase. This disruption of the cell cycle can ultimately trigger apoptosis (programmed cell death) in cancer cells.[1][2]
The pro-apoptotic effects of Butyrolactone I have been observed in various cancer cell lines, including pancreatic cancer, where it has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]
Data Presentation: Cytotoxic Activity of Butyrolactone I
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Butyrolactone I in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 13.2 | [3] |
| PC-3 | Human Prostate Cancer | 41.7 | [3] |
| Non-small cell lung cancer lines | Human Lung Cancer | ~50 µg/mL* | [2] |
| PANC-1 | Human Pancreatic Cancer | Dose-dependent inhibition observed | [1] |
| AsPC-1 | Human Pancreatic Cancer | Dose-dependent inhibition observed | [1] |
*Note: The original data was reported in µg/mL. The molar mass of Butyrolactone I is 356.33 g/mol .
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the impact of this compound on cancer cell line proliferation. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of cell cycle and apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK1, CDK2, Cyclin B1, p21, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits cancer cell proliferation, based on the known mechanism of Butyrolactone I.
This compound Signaling Pathway in Cancer Cells
Caption: Proposed mechanism of this compound in cancer cells.
References
- 1. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Synthesis and Structure-Activity Relationship of Butyrolactone II Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Butyrolactone II derivatives to explore their structure-activity relationships (SAR). This compound, a naturally occurring butenolide found in Aspergillus terreus, has garnered significant interest due to its diverse biological activities, including 5-lipoxygenase (5-LO) and α-glucosidase inhibition, as well as neuroprotective effects mediated through the Nrf-2/SKN-1 pathway.[1] The following sections detail a proposed synthetic scheme for generating novel this compound analogs, protocols for key biological assays, and a summary of available SAR data.
I. Introduction to this compound
This compound is a polysubstituted γ-butyrolactone with the chemical name methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate. Its core structure presents multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The known biological activities of this compound suggest its potential in treating inflammatory diseases, diabetes, and neurodegenerative disorders. Understanding the structure-activity relationship is crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
II. Synthesis of this compound Derivatives
While the total synthesis of the complex this compound scaffold can be challenging, a plausible synthetic strategy for generating derivatives involves the modification of a key intermediate or the core structure itself. A proposed retro-synthetic analysis suggests that the butenolide core could be constructed through an aldol condensation and subsequent lactonization reaction.
A general synthetic approach to creating polysubstituted butenolides can be adapted for the synthesis of this compound derivatives. This often involves the reaction of a suitably substituted keto-acid with an alcohol under acidic or basic conditions.
General Synthetic Protocol for Polysubstituted Butenolides (Illustrative)
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound derivatives.
Materials:
-
Substituted phenylacetic acid derivative
-
Substituted glyoxylic acid derivative
-
Dehydrating agent (e.g., acetic anhydride, dicyclohexylcarbodiimide (DCC))
-
Organic solvent (e.g., toluene, dichloromethane)
-
Base or acid catalyst (e.g., triethylamine, p-toluenesulfonic acid)
Procedure:
-
Esterification: Protect the carboxylic acid of the phenylacetic acid derivative by converting it to its methyl or ethyl ester using standard esterification procedures (e.g., Fischer esterification).
-
Aldol Condensation: React the esterified phenylacetic acid derivative with a substituted glyoxylic acid derivative in the presence of a base (e.g., sodium ethoxide) to form the corresponding aldol adduct.
-
Lactonization: Acidify the reaction mixture to promote intramolecular cyclization (lactonization) of the aldol adduct to form the butenolide ring.
-
Purification: Purify the resulting this compound derivative using column chromatography on silica gel.
-
Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
III. Structure-Activity Relationship (SAR) Data
Limited quantitative SAR data is currently available for this compound derivatives. However, preliminary studies comparing Butyrolactone I, this compound, and Butyrolactone III provide initial insights into the influence of substituents on their biological activities.
| Compound | R1 | R2 | 5-LOX IC50 (µg/mL)[2] | α-Glucosidase IC50 (µM)[3] |
| Butyrolactone I | Prenyl | H | 22.51 | 52.17 ± 5.68 |
| This compound | H | H | 21.43 | > 100 |
| Butyrolactone III | - | - | 11.83 | Not reported |
SAR Observations:
-
5-Lipoxygenase Inhibition: The available data suggests that modifications at the R1 and R2 positions of the general butenolide scaffold can influence 5-LOX inhibitory activity. The slight increase in potency from Butyrolactone I to this compound, and the more significant increase for Butyrolactone III, indicates that the nature of the side chains is a critical determinant of activity.[2]
-
α-Glucosidase Inhibition: The presence of a prenyl group at the R1 position in Butyrolactone I appears to be crucial for α-glucosidase inhibitory activity, as its absence in this compound leads to a significant loss of potency.[3] Acetylation of the hydroxyl groups of Butyrolactone I has been shown to decrease both α-glucosidase inhibitory and antioxidant activity.[3]
Further synthesis and biological evaluation of a broader range of this compound derivatives are necessary to establish a comprehensive SAR profile.
IV. Experimental Protocols for Biological Assays
A. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of 5-lipoxygenase activity.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives)
-
Zileuton (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of 5-LOX enzyme in phosphate buffer. Prepare a stock solution of arachidonic acid in ethanol.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or vehicle for control)
-
5-LOX enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: Add arachidonic acid solution to each well to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes using a spectrophotometer. The formation of leukotrienes results in a characteristic absorption peak at this wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
B. In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and test compounds in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or vehicle for control)
-
α-Glucosidase solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Add Na2CO3 solution to each well to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
C. Neuroprotection Assay in Caenorhabditis elegans (Aβ-Induced Paralysis Assay)
This in vivo assay utilizes a transgenic strain of C. elegans that expresses the human amyloid-beta (Aβ) peptide in muscle cells, leading to paralysis. This model is used to screen for compounds that can protect against Aβ-induced toxicity.
Materials:
-
Transgenic C. elegans strain CL4176 (smg-1ts; dvIs27[myo-3p::Aβ1-42::let-851 3'UTR + rol-6(su1006)])
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50 bacteria
-
Test compounds (this compound derivatives)
-
M9 buffer
-
Synchronized L1-stage worms
Procedure:
-
Worm Synchronization: Prepare a synchronized population of L1-stage CL4176 worms.
-
Compound Treatment: Seed NGM plates with E. coli OP50 and add the test compounds at desired concentrations.
-
Worm Culture: Transfer the synchronized L1 worms to the compound-treated plates and incubate at 16°C for 48 hours.
-
Aβ Expression Induction: Induce the expression of Aβ by shifting the temperature to 25°C.
-
Paralysis Scoring: Starting from the temperature shift, score the number of paralyzed worms at regular time intervals (e.g., every hour) until all worms in the control group are paralyzed. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Data Analysis: Plot the percentage of paralyzed worms over time for each treatment group. A delay in the onset of paralysis compared to the control group indicates a neuroprotective effect.
V. Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: An iterative workflow for conducting SAR studies on this compound derivatives.
Caption: The role of this compound in the Nrf-2/SKN-1 mediated neuroprotective pathway.
References
Total Synthesis of Butyrolactone II and its Analogues: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Butyrolactone II and its analogues. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate further research and development in this area.
This compound, a naturally occurring γ-butyrolactone, has garnered significant interest in the scientific community due to its diverse biological activities, including its role as a 5-lipoxygenase (5-LOX) inhibitor and its potential neuroprotective effects. This application note details a plausible synthetic approach to this compound and its analogues, summarizes key quantitative data from relevant studies, and illustrates the signaling pathways implicated in its biological functions.
Synthetic Strategies and Key Intermediates
A common approach to constructing the γ-butyrolactone ring involves the condensation of an appropriate ketoester with a glyoxylate derivative, followed by lactonization. For this compound, a potential synthetic route could start from a substituted phenylacetic acid derivative and a functionalized keto-acid, followed by cyclization and subsequent modifications.
Analogues of Butyrolactone I, which shares a similar core structure, have been synthesized via an aldol condensation of a substituted phenylpyruvic acid methyl ester with an appropriate aldehyde, followed by lactonization. This strategy allows for the introduction of various substituents on the phenyl rings, providing access to a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
While a specific protocol for this compound is not detailed in the literature, the following are representative experimental protocols for the synthesis of key intermediates and related γ-butyrolactone structures, adapted from established methodologies.
Protocol 1: Synthesis of a Phenylpyruvic Acid Methyl Ester Intermediate
This protocol describes the synthesis of a key intermediate that can be utilized in the synthesis of butyrolactone analogues.
Materials:
-
Substituted Benzaldehyde
-
Hydantoin
-
Piperidine
-
Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
Procedure:
-
A mixture of the substituted benzaldehyde (1.0 eq) and hydantoin (1.1 eq) in piperidine is heated at reflux for 2 hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is then hydrolyzed by heating with aqueous HCl to yield the corresponding phenylpyruvic acid.
-
The phenylpyruvic acid is esterified by refluxing in methanol with a catalytic amount of thionyl chloride to afford the desired methyl phenylpyruvate.
Protocol 2: Aldol Condensation and Lactonization for Butyrolactone Analogue Synthesis
This protocol outlines the final steps towards the synthesis of a butyrolactone analogue.
Materials:
-
Methyl Phenylpyruvate (from Protocol 1)
-
Substituted Aldehyde
-
Sodium Methoxide (NaOMe) in Methanol
-
Hydrochloric Acid (HCl)
Procedure:
-
To a solution of the methyl phenylpyruvate (1.0 eq) and the substituted aldehyde (1.0 eq) in dry methanol, a solution of sodium methoxide in methanol is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of aqueous HCl.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the butyrolactone analogue.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of this compound and its analogues.
| Compound | Synthetic Step | Reactants | Reagents and Conditions | Yield (%) | Reference |
| Analogue 1 | Phenylpyruvic acid synthesis | 4-Hydroxybenzaldehyde, Hydantoin | Piperidine, reflux; then HCl | - | [1] |
| Analogue 1 | Esterification | 4-Hydroxyphenylpyruvic acid | MeOH, SOCl₂, reflux | - | [1] |
| Analogue 1 | Aldol & Lactonization | Methyl p-hydroxyphenylpyruvate, Aldehyde | NaOMe, MeOH | 49.4 - 57.9 | [1] |
| Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Assay Method | Reference |
| This compound | 5-Lipoxygenase | - | - | [2] |
| This compound | DPPH Radical Scavenging | - | - | [2] |
| Butyrolactone I Analogue (BL-3) | PTP1B | - | PTP1B inhibitory assay | [1] |
| Butyrolactone I Analogue (BL-5) | PTP1B | - | PTP1B inhibitory assay | [1] |
Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
5-Lipoxygenase (5-LOX) Pathway
This compound is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[2] By inhibiting 5-LOX, this compound can reduce the production of leukotrienes, thereby exerting anti-inflammatory effects.
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Nrf-2/SKN-1 Pathway
Recent studies have shown that this compound exerts neuroprotective effects by modulating the Nrf-2/SKN-1 pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. This compound may activate Nrf-2, leading to the expression of antioxidant genes and subsequent protection against neuronal damage.
Caption: Activation of the Nrf-2/SKN-1 pathway by this compound.
Conclusion
The total synthesis of this compound and its analogues presents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies and protocols outlined in this document provide a foundation for the efficient production of these compounds. Furthermore, a deeper understanding of the signaling pathways modulated by this compound will be instrumental in optimizing its pharmacological properties and advancing its development as a potential therapeutic. Further research is warranted to establish a definitive total synthesis of this compound and to explore the full therapeutic potential of this fascinating class of natural products.
References
Application Notes and Protocols for Studying Cyclin B1 Accumulation Using Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes detail the use of Butyrolactone, a cyclin-dependent kinase (CDK) inhibitor, as a tool to study the accumulation of Cyclin B1 and induce cell cycle arrest at the G2/M phase. While the query specified Butyrolactone II, the available scientific literature predominantly focuses on Butyrolactone I as a potent inhibitor of CDK1 (Cdc2) and CDK2, leading to Cyclin B1 accumulation.[1][2] This document will, therefore, focus on the application of Butyrolactone I as a representative compound for this class of inhibitors. Butyrolactone I is a cell-permeable fungal metabolite that selectively inhibits CDKs, providing a valuable method for synchronizing cells at the G2/M transition and investigating the dynamics of Cyclin B1.[1]
Mechanism of Action
Butyrolactone I acts as a competitive inhibitor of ATP for binding to CDKs.[2] Specifically, it inhibits the kinase activity of the Cyclin B1/CDK1 complex, which is crucial for the G2 to M phase transition. This inhibition prevents the phosphorylation of downstream targets necessary for mitotic entry. As a result, cells arrest in the G2/M phase. A direct consequence of this CDK1 inhibition is the accumulation of its regulatory partner, Cyclin B1, as the machinery for its degradation, which is typically activated during mitosis, is not initiated.[3]
Data Presentation
The following tables summarize the quantitative effects of Butyrolactone I on cell cycle distribution and Cyclin B1 levels in various cancer cell lines.
Table 1: Effect of Butyrolactone I on Cell Cycle Distribution in Human Prostate Cancer Cells (DU145) [3]
| Treatment | Concentration (µM) | Duration (days) | % of Cells in 4C Phase (G2/M) | Observation of 8C Peak |
| Control | 0 | 1 | Normal | Absent |
| Butyrolactone I | 70 | 1 | Significantly Increased | Present |
| Butyrolactone I | 100 | 1 | Significantly Increased | Present, more evident |
| Butyrolactone I | 100 | 3 | Returned to normal | - |
Table 2: Effect of Butyrolactone I on Cyclin B1 Expression
| Cell Line | Treatment | Concentration | Duration | Method | Outcome | Reference |
| Human Prostate Cancer (DU145, PC-3, LNCaP) | Butyrolactone I | 70 µM, 100 µM | 1 day | Two-color flow cytometry | Increased amount of Cyclin B1 positive cells in the 4C phase.[3] | [3] |
| Human Renal Cancer (ACHN, OS-RC-2, RCC10RGB) | Butyrolactone I | Not specified | Not specified | Two-color flow cytometry, Western blot | Over-expression of Cyclin B1 in G2/M cells.[4] | [4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Butyrolactone I-Induced Cyclin B1 Accumulation
Caption: Butyrolactone I inhibits the Cyclin B1/CDK1 complex, leading to G2/M arrest and subsequent accumulation of Cyclin B1.
Experimental Workflow for Studying Cyclin B1 Accumulation
Caption: Workflow for analyzing Butyrolactone I's effect on Cyclin B1 and cell cycle.
Experimental Protocols
Cell Culture and Butyrolactone I Treatment
-
Cell Lines: Human prostate cancer cell lines (DU145, PC-3, LNCaP) or human renal cancer cell lines (ACHN, OS-RC-2, RCC10RGB) can be used.[3][4]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Butyrolactone I Preparation: Prepare a stock solution of Butyrolactone I (e.g., 10 mM in DMSO) and store at -20°C.
-
Treatment: Seed cells in culture plates and allow them to attach overnight. The following day, replace the medium with fresh medium containing Butyrolactone I at the desired final concentration (e.g., 70 µM or 100 µM) or a vehicle control (DMSO).[3]
Two-Color Flow Cytometry for Cell Cycle and Cyclin B1 Analysis
This protocol is adapted from standard procedures for intracellular antigen and DNA analysis.[5][6]
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and count the cells.
-
Fixation: Resuspend approximately 1 x 10⁶ cells in 100 µL of PBS and add 900 µL of ice-cold 70% ethanol dropwise while vortexing gently. Fix for at least 2 hours at -20°C.
-
Permeabilization and Staining:
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 15 minutes at room temperature.
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA and add the primary antibody against Cyclin B1 (e.g., mouse anti-human Cyclin B1). Incubate for 1 hour at room temperature.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA containing a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG). Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and analyze the DNA content (propidium iodide fluorescence) and Cyclin B1 expression (FITC fluorescence).
Western Blotting for Cyclin B1
This is a general protocol for Western blotting.[7]
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin B1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Conclusion
Butyrolactone I is a valuable pharmacological tool for studying the regulation of Cyclin B1 and the G2/M checkpoint. By inhibiting CDK1, it induces a robust cell cycle arrest and a concomitant accumulation of Cyclin B1. The protocols outlined above provide a framework for researchers to utilize Butyrolactone I to investigate these processes in various cell types. These studies can contribute to a better understanding of cell cycle control and may inform the development of novel anti-cancer therapies.
References
- 1. Butyrolactone I A cell-permeable and highly selective inhibitor of cyclin-dependent protein kinases (Cdks) that inhibits cell cycle progression at the G1/S and G1/M transitions. | 87414-49-1 [sigmaaldrich.com]
- 2. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prominent induction of cyclin B1 in G2/M renal cancer cells with butyrolactone 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Cell Cycle [cyto.purdue.edu]
- 6. Cell Cycle Protocols [bdbiosciences.com]
- 7. bio-rad.com [bio-rad.com]
Application Note: Quantification of Butyrolactone II in Cell Lysates by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Butyrolactone II in cultured cell lysates. The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals investigating the cellular uptake and mechanism of action of this compound, a known 5-lipoxygenase (5-LOX) inhibitor with potential therapeutic applications.
Introduction
This compound is a fungal metabolite that has garnered interest for its biological activities, including its role as an antibiotic and a 5-LOX inhibitor.[1] The 5-LOX pathway is critical in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, this compound can modulate inflammatory responses, making it a valuable tool for research in inflammation, immunology, and oncology. Accurate quantification of this compound in a cellular context is essential to understand its pharmacokinetics, target engagement, and downstream effects on signaling pathways. This document provides a detailed protocol for the extraction and quantification of this compound from cell lysates using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 87414-44-6), analytical standard grade
-
Butyrolactone I (as Internal Standard, IS), analytical standard grade
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer, or 20 mM Tris-HCl pH 7.4)
-
BCA Protein Assay Kit
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Butyrolactone I (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Butyrolactone I stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Cell Lysis and Extraction
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound for the specified time and concentration.
-
Cell Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Sonicate the cell lysate briefly on ice to ensure complete lysis and shear DNA.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA protein assay. This will be used for normalization of the quantified this compound levels.
-
Protein Precipitation: To a 50 µL aliquot of cell lysate, add 150 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL Butyrolactone I).
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrumentation used.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% to 95% B
-
3.0 - 4.0 min: 95% B
-
4.0 - 4.1 min: 95% to 10% B
-
4.1 - 5.0 min: 10% B (Re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions: The precursor ion for this compound is [M+H]+.[2] Product ions should be selected based on experimental optimization.
-
Data Presentation
Method Validation Summary
The method should be validated for linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, and precision according to established bioanalytical method validation guidelines.[3][4]
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 357.1 | 325.1 (Quantifier) | 100 | 20 |
| 297.1 (Qualifier) | 100 | 25 | ||
| Butyrolactone I (IS) | 405.1 | 331.1 (Quantifier) | 100 | 22 |
| 307.1 (Qualifier) | 100 | 28 |
Note: These values are proposed starting points and require empirical optimization.
Table 2: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | N | Measured Conc. (Mean ± SD, ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low QC (3 ng/mL) | 5 | 2.9 ± 0.3 | 96.7% | 10.3% |
| Mid QC (50 ng/mL) | 5 | 51.5 ± 3.1 | 103.0% | 6.0% |
| High QC (800 ng/mL) | 5 | 789.6 ± 45.8 | 98.7% | 5.8% |
Note: The data presented in Tables 2 and 3 are representative examples of expected validation results.
Signaling Pathway Visualization
This compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes from arachidonic acid. Leukotrienes are potent lipid mediators of inflammation and are involved in various inflammatory diseases. The inhibition of 5-LOX by this compound can lead to a reduction in pro-inflammatory signaling.
Conclusion
The LC-MS/MS method presented provides a robust and sensitive tool for the quantification of this compound in cell lysates. The simple sample preparation protocol and the high selectivity of the mass spectrometric detection make this method ideal for supporting research into the cellular pharmacology of this compound. This application note serves as a comprehensive guide for researchers aiming to implement a reliable bioanalytical workflow for this compound.
References
Troubleshooting & Optimization
Improving Butyrolactone II solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Butyrolactone II in cell culture, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally at or below 0.1%.[2] High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous medium.
-
Pre-warming Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution. This can help maintain the compound's solubility.[3]
-
Method of Addition: Add the DMSO stock solution to the pre-warmed medium drop-wise while gently vortexing or swirling the tube. Avoid adding the stock solution directly to the cells in the culture plate. Prepare the final dilution in a separate tube first.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the culture medium.[4]
-
Sonication: If precipitation persists, you can try sonicating the diluted solution in a 37°C water bath for a short period to aid dissolution.[1][5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is known to be an inhibitor of cyclin-dependent kinases (CDKs). While specific data for this compound is limited, the closely related Butyrolactone I is a selective inhibitor of CDK1 (also known as cdc2) and CDK2.[7] It acts as a competitive inhibitor of ATP binding to these kinases, which are crucial for cell cycle progression.[7] Additionally, Butyrolactone I has been shown to induce the proteasomal degradation of the CDK inhibitor protein p21, which adds another layer to its effects on the cell cycle.[8][9]
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1] When stored at -20°C, the solution is typically stable for at least a month, and for up to 6 months at -80°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | Gently warm the vial to 37°C and vortex or sonicate until the powder is completely dissolved.[1][6] |
| Precipitate forms immediately upon adding DMSO stock to media. | The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration is too high. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is ≤ 0.1%. Pre-warm the media to 37°C before adding the compound.[3] |
| Media becomes cloudy after adding this compound. | Fine precipitate has formed. | Try sonicating the media after adding the compound. Prepare a fresh dilution using a stepwise approach.[4][5] |
| Cells show signs of toxicity (e.g., detachment, death). | The concentration of this compound is too high. The concentration of DMSO is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[10] |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation. Degradation of the compound. | Visually inspect for any precipitate before treating cells. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Quantitative Data
While specific quantitative solubility values for this compound in various solvents are not widely published, the following table provides a qualitative summary based on available data for butyrolactones and general lab practices.
| Solvent | Qualitative Solubility | Suitability for Cell Culture | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble to Highly Soluble | High (for stock solutions) | The recommended solvent for creating high-concentration stock solutions.[1] Final concentration in media should be kept low (≤0.1%). |
| Ethanol | Soluble | Moderate | Can be an alternative to DMSO, but may have higher cytotoxicity for some cell lines. |
| Methanol | Soluble | Low | Generally not recommended for live-cell experiments due to higher toxicity compared to DMSO and ethanol. |
| Water / PBS | Poorly Soluble to Insoluble | Not Recommended (for direct dissolution) | Direct dissolution in aqueous buffers is generally not feasible for hydrophobic compounds like this compound. |
| Cell Culture Media | Poorly Soluble to Insoluble | Working Solution Only | Must be introduced via a solvent carrier like DMSO. The final concentration is limited by its solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 356.33 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh out 3.56 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a few minutes can also be used to aid dissolution.[1][6]
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparing a Working Solution and Treating Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Cultured cells ready for treatment
Procedure:
-
Warm the complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium (e.g., 9.99 mL).
-
While gently swirling the medium, add the calculated volume of the 10 mM this compound stock solution (e.g., 10 µL).
-
Ensure the final DMSO concentration does not exceed a non-toxic level for your cells (typically ≤ 0.1%).
-
Mix the working solution well by gentle inversion or pipetting.
-
Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Potential signaling pathway of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Butyrolactone II stability in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyrolactone II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a fungal metabolite with the chemical formula C₁₉H₁₆O₇ and a molecular weight of 356.33 g/mol .[1] It is known to function as an antibiotic and a 5-lipoxygenase (5-LOX) inhibitor, and it has demonstrated DPPH radical-scavenging activity.[1] In research, it is often used in studies related to inflammation, cancer, and as an antibiotic agent.
Q2: What is the expected stability of this compound in aqueous buffer solutions?
Currently, there is no specific published data on the half-life and degradation kinetics of this compound in aqueous buffers. However, like other butyrolactones, it is expected to be susceptible to hydrolysis, which is the primary degradation pathway in aqueous environments. The rate of hydrolysis is generally influenced by pH and temperature.
Q3: How does pH affect the stability of this compound?
While specific data for this compound is unavailable, the hydrolysis of the butyrolactone ring is known to be catalyzed by both acidic and alkaline conditions. Therefore, it is anticipated that this compound will be least stable at low and high pH values and most stable in neutral to slightly acidic buffers (pH 4-7).
Q4: How should I store this compound, both as a solid and in solution?
-
Solid Form: this compound should be stored at -20°C.[2]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO or ethanol.[3] Aliquot and store at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to use fresh aliquots for experiments.
Q5: What are the visible signs of this compound degradation in my experiments?
Degradation of this compound is not typically accompanied by a visible color change. The most reliable way to assess its stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the decrease in the parent compound peak and the appearance of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Degradation of this compound in the aqueous experimental buffer. | Prepare fresh working solutions of this compound immediately before use. If pre-incubation in buffer is necessary, minimize the time and maintain a neutral or slightly acidic pH. Consider performing a time-course experiment to determine the stability of this compound under your specific experimental conditions. |
| Precipitation of this compound from the aqueous buffer. | This compound is soluble in DMSO and ethanol.[3] When diluting a stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system but high enough to maintain solubility. Vortex or mix thoroughly upon dilution. If precipitation is still observed, consider using a stabilizing agent or reducing the final concentration of this compound. | |
| Inconsistent results between experiments | Inconsistent preparation of this compound working solutions. | Standardize the protocol for preparing working solutions. Always use the same solvent for the stock solution and the same final concentration of that solvent in your aqueous buffer. Ensure complete dissolution of the solid before preparing stock solutions. |
| Degradation of stock solutions. | Aliquot stock solutions and store them at -20°C. Avoid repeated freeze-thaw cycles. For sensitive experiments, consider preparing a fresh stock solution. | |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) | Degradation of this compound into one or more hydrolysis products. | This is indicative of instability. Analyze samples at different time points to monitor the degradation kinetics. If possible, identify the degradation products to understand the degradation pathway. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Run a blank (buffer with the same concentration of organic solvent) to identify any background peaks. |
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87414-44-6 | [1] |
| Molecular Formula | C₁₉H₁₆O₇ | [1] |
| Molecular Weight | 356.33 g/mol | [1] |
| Appearance | Brown amorphous solid | |
| Solubility | Soluble in DMSO or ethanol | [3] |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method to determine the stability of this compound in aqueous buffers at different pH values and temperatures.
1. Materials:
-
This compound
-
DMSO (or ethanol)
-
Aqueous buffers of desired pH (e.g., pH 4.0, 7.4, 9.0)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
2. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO or ethanol.
3. Preparation of Working Solutions:
-
Dilute the stock solution into the different aqueous buffers to a final concentration suitable for your analytical method (e.g., 100 µM). Ensure the final concentration of the organic solvent is consistent across all samples and does not exceed a level that would affect the buffer's properties or your analytical method.
4. Incubation:
-
Divide each working solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the desired temperature(s) (e.g., room temperature, 37°C).
5. Sample Analysis:
-
At each time point, quench the reaction by transferring an aliquot to a vial and, if necessary, adding a quenching agent or immediately freezing it at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS. Monitor the peak area of the intact this compound.
6. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition (pH and temperature).
-
Calculate the half-life (t₁/₂) of this compound under each condition.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Experimental workflow for this compound stability assessment.
References
Degradation profile of Butyrolactone II under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of Butyrolactone II under experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
Currently, there is limited published data specifically detailing the degradation profile of this compound under various experimental conditions. However, based on its chemical structure, which includes a butenolide (unsaturated lactone) ring and phenolic hydroxyl groups, potential degradation pathways can be inferred. Lactones are susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the lactone ring. The phenolic groups may be prone to oxidation, and the overall molecule could be sensitive to light and elevated temperatures. It is crucial for researchers to perform their own stability studies under their specific experimental conditions.
Q2: What are the likely degradation products of this compound?
The primary degradation product is expected to result from the hydrolysis of the lactone ring, forming a gamma-hydroxy carboxylic acid. Further degradation could involve oxidation of the phenolic hydroxyl groups, potentially leading to the formation of quinone-type structures. Under photolytic conditions, various photoproducts could be formed. The exact nature of the degradation products will depend on the specific stress conditions applied (e.g., pH, temperature, light exposure, presence of oxidizing agents).
Q3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended for monitoring the degradation of this compound. This will allow for the separation of the parent compound from its degradation products and enable quantification of the remaining intact this compound over time.
Q4: What general precautions should I take to minimize the degradation of this compound during my experiments?
To minimize degradation, it is advisable to:
-
Prepare solutions of this compound fresh for each experiment.
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Use buffers at a pH where this compound is most stable (this needs to be determined experimentally, but neutral to slightly acidic conditions are often preferable for lactones).
-
Avoid exposure of solutions to high temperatures for extended periods.
-
If working with cell cultures or biological matrices, consider the potential for enzymatic degradation.
Troubleshooting Guides
Issue 1: I am seeing a rapid loss of this compound activity in my cell-based assay.
-
Possible Cause 1: pH of the culture medium. Cell culture media are typically buffered around pH 7.4. At this slightly alkaline pH, the lactone ring of this compound may be undergoing hydrolysis.
-
Troubleshooting Step: Perform a time-course experiment to measure the concentration of intact this compound in your cell culture medium over the duration of your assay using HPLC. If significant degradation is observed, consider this in the interpretation of your results. It may be necessary to add the compound at later time points or use a higher initial concentration to compensate for the degradation.
-
-
Possible Cause 2: Enzymatic degradation. Enzymes present in the serum supplement or secreted by the cells may be metabolizing this compound.
-
Troubleshooting Step: Incubate this compound in complete medium with and without cells, and also in serum-free medium. Analyze the concentration of this compound over time in each condition to determine the contribution of cellular and serum enzymes to its degradation.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Quantify the concentration of this compound in your stock solution before and after addition to the assay plate wells (without cells) to check for loss due to adsorption. Using low-binding plates may mitigate this issue.
-
Issue 2: I am observing multiple peaks in my chromatogram when analyzing a sample of this compound that has been stored for some time.
-
Possible Cause: Degradation of the compound. The additional peaks are likely degradation products.
-
Troubleshooting Step: Characterize the degradation products using a mass spectrometer to understand the degradation pathway. To avoid this in the future, store this compound as a dry powder at low temperature and protected from light. Prepare solutions fresh and use them promptly. If stock solutions must be stored, perform a stability study of the solution under the intended storage conditions (e.g., -20°C in DMSO) to determine its shelf-life.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
A calibrated HPLC system with a UV/Vis or MS detector
-
A suitable C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H2O2 to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, prepare a solution of this compound (100 µg/mL) in a suitable solvent and incubate at 60°C for 48 hours.
-
At various time points, analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
-
A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector at the lambda max of this compound and/or an MS detector to identify the masses of the parent compound and any degradation products.
Data Presentation
The results of the forced degradation studies can be summarized in the following tables.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Degradation of this compound | Number of Degradants Observed |
| 0.1 M HCl, 60°C | 24 h | ||
| 0.1 M NaOH, 25°C | 2 h | ||
| 3% H2O2, 25°C | 24 h | ||
| Heat (Solid), 80°C | 48 h | ||
| Heat (Solution), 60°C | 48 h | ||
| Photolysis (ICH Q1B) | - |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | % Assay of this compound | Total % of Degradants | Mass Balance (%) |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 25°C | |||
| 3% H2O2, 25°C | |||
| Heat (Solution), 60°C | |||
| Photolysis (ICH Q1B) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Signaling Pathway
This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX).[1][2] 5-LOX is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent inflammatory mediators.
Caption: Inhibition of the 5-lipoxygenase pathway by this compound.
References
Technical Support Center: Optimizing Butyrolactone II Concentration for CDK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for utilizing Butyrolactone II as a Cyclin-Dependent Kinase (CDK) inhibitor in your experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite. While specific data for this compound is limited, its analogue, Butyrolactone I, is known to be an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][3] It is presumed that this compound functions similarly, targeting the ATP-binding pocket of CDKs to prevent the phosphorylation of their substrates, thereby leading to cell cycle arrest.
Q2: Which CDKs are inhibited by Butyrolactone compounds?
A2: Studies on Butyrolactone I have shown that it inhibits several CDKs. Specifically, it has been demonstrated to inhibit CDK1, CDK2, and CDK5.[4] The inhibitory effects on other CDKs are less characterized. It is crucial to experimentally determine the inhibitory profile of this compound against a panel of CDKs to understand its specific targets.
Q3: What is the expected effect of this compound on the cell cycle?
A3: Based on the activity of Butyrolactone I, this compound is expected to induce cell cycle arrest. Butyrolactone I has been shown to cause arrest at both the G1/S and G2/M transitions.[5] Inhibition of CDK2 would primarily lead to a G1/S arrest, while inhibition of CDK1 would result in a G2/M arrest. The specific phase of cell cycle arrest will depend on the concentration of this compound used and the specific CDK dependencies of the cell line.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium (ideally ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of this compound in cell culture media over time should be empirically determined for long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell cycle or viability | 1. Incorrect Concentration: The concentration of this compound may be too low. 2. Compound Instability: this compound may be degrading in the culture medium. 3. Cell Line Resistance: The cell line may be resistant to CDK inhibition. | 1. Perform a dose-response experiment over a wide concentration range to determine the optimal working concentration. 2. Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. For longer experiments, consider replenishing the media with fresh compound. 3. Ensure the target CDKs are expressed and active in your cell line. Consider using a different cell line known to be sensitive to CDK inhibitors as a positive control. |
| High levels of cell death at low concentrations | 1. Off-target effects: this compound may be inhibiting other essential kinases or cellular processes. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a kinome-wide screen to identify potential off-target kinases. Use the lowest effective concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results. 2. Inconsistent compound preparation: Variations in stock solution concentration or storage conditions. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare large batches of stock solution, aliquot, and store at -80°C. Thaw a fresh aliquot for each experiment. |
| Precipitation of the compound in culture medium | Poor solubility: this compound may have limited solubility in aqueous solutions. | Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider reducing the final concentration or using a different solvent system if compatible with your cells. Gentle warming and vortexing of the stock solution before dilution may also help. |
Quantitative Data
Table 1: IC50 Values of Butyrolactone I against various CDKs
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.65[6] |
| CDK2/cyclin A | 1.38[6] |
| CDK2/cyclin E | 0.66[6] |
| CDK5/p25 | 0.17[6] |
| CDK5/p35 | 0.22[6] |
Table 2: Cytotoxicity of Butyrolactone I against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Leukemia | 13.2[1] |
| PC-3 | Prostate Cancer | 41.7[1] |
| Non-small cell lung cancer cell lines | Lung Cancer | ~50 µg/mL* |
*Note: The value for non-small cell lung cancer cell lines was reported in µg/mL. The molecular weight of Butyrolactone I is 424.44 g/mol . This would be approximately 117.8 µM.[5]
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using an In Vitro Kinase Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific CDK.
Materials:
-
Purified recombinant CDK/cyclin complex of interest
-
Specific peptide substrate for the CDK
-
This compound
-
ATP (γ-³²P-ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or luminescence plate reader
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in DMSO. Then, dilute these into the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Set up the kinase reaction: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the purified CDK/cyclin complex.
-
Add this compound: Add the diluted this compound to the wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
-
Initiate the reaction: Add ATP (containing γ-³²P-ATP for radioactive assays) to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).
-
Detection:
-
For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize formazan: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: CDK Signaling Pathway and points of inhibition by this compound.
Caption: Experimental workflow for characterizing this compound as a CDK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ [mdpi.com]
Technical Support Center: Managing Off-Target Effects in Kinase Profiling
Disclaimer: Publicly available information, including peer-reviewed literature and biochemical databases, lacks specific quantitative kinase profiling data for a compound designated "Butyrolactone II." The following troubleshooting guide and frequently asked questions (FAQs) are based on established knowledge of kinase inhibitors and their off-target effects. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results when using kinase inhibitors in cell-based and biochemical assays. Researchers using any kinase inhibitor with an unknown or incomplete selectivity profile should perform their own comprehensive profiling to accurately interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known function of the intended target kinase. Could this be an off-target effect?
A1: Yes, this is a classic indication of a potential off-target effect.[1] When you observe a cellular response that cannot be explained by the inhibition of your primary target, it is crucial to investigate whether your inhibitor is modulating other signaling pathways.[1] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome, leading to phenotypic outcomes that are independent of the intended target.
Q2: What are the initial steps to investigate potential off-target effects of my kinase inhibitor?
A2: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct a detailed dose-response curve for your observed phenotype. If the potency for the cellular effect is significantly different from the biochemical IC50 for the intended target, it may suggest off-target effects.
-
Use a Control Compound: If available, use a structurally distinct inhibitor for the same target. If this control compound does not replicate the phenotype, it strengthens the possibility of off-target effects.
-
Target Engagement Assays: Confirm that your inhibitor is engaging its intended target within your cellular model at the concentrations you are using.[2]
-
Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly points towards off-target effects.
Q3: How can I definitively identify the specific off-targets of my inhibitor?
A3: The most direct method is to perform a broad kinase selectivity screen.[1] These are commercially available services that test your compound against a large panel of kinases (often over 400) to identify unintended interactions.[3] The data is typically returned as '% Inhibition' at a specific concentration, providing a broad overview of your inhibitor's selectivity.[1]
Q4: My inhibitor is showing unexpected cellular toxicity. How can I determine if this is an on-target or off-target effect?
A4: To distinguish between on-target and off-target cytotoxicity, consider the following:[3]
-
Compare with other inhibitors: Test other inhibitors of the same target. If they do not show similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of your compound is likely due to off-target effects.[3]
-
Cell line panel screening: Screen your inhibitor against a panel of cell lines with varying expression levels of the intended target. If cytotoxicity does not correlate with target expression, it suggests off-target effects.
-
Time-course analysis: Analyze the kinetics of cytotoxicity. On-target toxicity may have a different onset and progression compared to off-target effects.
Q5: What should I do if I confirm a significant off-target for my inhibitor?
A5: Once an off-target is validated, you can design experiments to control for its effects:
-
Use a More Selective Inhibitor: If a more selective inhibitor for your primary target is available, use it to see if it reproduces the phenotype.
-
Genetic Controls: The most rigorous approach is to use techniques like siRNA or CRISPR to deplete the primary target. If the inhibitor still produces the phenotype in target-depleted cells, the effect is unequivocally off-target.
-
Inhibit the Off-Target: Use a specific inhibitor for the identified off-target to see if it phenocopies the effect of your original compound.
Data Presentation: Hypothetical Kinase Profiling Results
The following table provides an example of how kinase profiling data for a hypothetical inhibitor, "Inhibitor X," might be presented. This data is for illustrative purposes only.
| Kinase Target | % Inhibition @ 1 µM | On-Target/Off-Target | Notes |
| Kinase A (Intended Target) | 95.2% | On-Target | Strong inhibition as expected. |
| Kinase B | 12.5% | Off-Target | Weak interaction, likely not significant. |
| Kinase C | 88.9% | Off-Target | Strong inhibition, potential for significant off-target effects. |
| Kinase D | 5.3% | Off-Target | Negligible interaction. |
| Kinase E | 75.4% | Off-Target | Moderate to strong inhibition, warrants further investigation. |
| Kinase F (CDK2) | 65.8% | Off-Target | Moderate inhibition, consider cell cycle effects. |
| Kinase G (VEGFR2) | 4.1% | Off-Target | Negligible interaction. |
Experimental Protocols
Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
[γ-³³P]ATP
-
Kinase inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid and counter
2. Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor. For example, a 10-point, 3-fold dilution series starting from 30 µM.[1]
-
Kinase Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (for the no-inhibitor control).
-
Add the recombinant kinase and the specific substrate.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 10-15 minutes.
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.[1]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Place the filter paper in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
-
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Troubleshooting Butyrolactone II-Induced Cytotoxicity
Welcome to the Technical Support Center for Butyrolactone II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro experiments investigating the cytotoxic effects of this compound. Given that this compound is recognized as a 5-lipoxygenase (5-LOX) inhibitor, this guide focuses on the anticipated cytotoxic mechanisms related to 5-LOX inhibition.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound leading to cytotoxicity?
This compound is an inhibitor of 5-lipoxygenase (5-LOX).[1] The cytotoxic effects of 5-LOX inhibitors are generally attributed to the induction of apoptosis in cancer cells.[2][3] Inhibition of the 5-LOX pathway can disrupt cell survival signals, leading to programmed cell death.[4][5]
Q2: Which signaling pathways are likely affected by this compound treatment?
Inhibition of 5-LOX has been shown to down-regulate the Protein Kinase C-epsilon (PKCε) signaling pathway, which is a known pro-survival pathway in cancer cells.[4] This disruption can lead to the activation of the intrinsic (mitochondrial) apoptotic pathway. This is often characterized by the release of cytochrome c and the activation of caspases.[6][7]
Q3: What are the expected morphological and biochemical changes in cells undergoing apoptosis due to this compound?
Cells undergoing apoptosis induced by 5-LOX inhibition may exhibit characteristic features such as cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[8] Biochemically, one can expect to see the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7), and cleavage of substrates like poly(ADP-ribose) polymerase (PARP).[6]
Q4: What is the appropriate solvent for dissolving this compound for cell culture experiments?
For many natural product-derived compounds with limited aqueous solubility, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[9][10] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v).[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Low or No Observed Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound sample. Ensure it has been stored correctly to prevent degradation. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may have low endogenous 5-LOX expression or alternative survival pathways. Consider using a cell line known to be sensitive to 5-LOX inhibitors or measure 5-LOX expression in your cell line. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a non-toxic solubilizing agent or adjusting the solvent concentration. |
Issue 2: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells.[11] |
| "Edge Effects" in Plates | To minimize evaporation from outer wells, which can concentrate the compound, either avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media.[12] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially when performing serial dilutions.[13] |
| Incomplete Solubilization of Reagents | For colorimetric assays like the MTT assay, ensure complete solubilization of the formazan crystals by thorough mixing and using an appropriate solubilizing agent like DMSO.[11][14] |
Issue 3: Artifacts in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Compound Interference with Assay Reagent | Some compounds can directly react with assay reagents (e.g., reducing MTT). Run a cell-free control with this compound and the assay reagent to check for interference.[11] |
| Compound Color Interference | If this compound solution is colored, it can interfere with absorbance readings. Include a blank control with the compound in the media to subtract the background absorbance.[11] |
| Solvent Cytotoxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is low and consistent across all wells, including controls.[10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in DMSO. Add the diluted compound to the wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key apoptotic enzymes, caspases.
Materials:
-
This compound-treated and control cell lysates
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)
-
Luminometer-compatible white-walled 96-well plates
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined from viability assays. Include positive and negative controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the Caspase-Glo® reagent directly to the wells containing the treated cells. This will lyse the cells and initiate the caspase-dependent luminescent reaction.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence signals from the this compound-treated samples to the controls to determine the fold-change in caspase activity.
Data Presentation
Table 1: Hypothetical IC50 Values of a Generic 5-LOX Inhibitor on Various Cancer Cell Lines
Due to the limited availability of specific data for this compound, this table presents hypothetical data for a generic 5-LOX inhibitor to illustrate expected outcomes.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| PC-3 | Prostate Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| HT-29 | Colon Cancer | 48 | 18.5 |
| MCF-7 | Breast Cancer | 48 | 32.1 |
Visualizations
Signaling Pathways and Workflows
Caption: Inferred signaling pathway of this compound-induced apoptosis via 5-LOX inhibition.
Caption: General experimental workflow for cytotoxicity assessment of this compound.
References
- 1. scbt.com [scbt.com]
- 2. db.cngb.org [db.cngb.org]
- 3. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Protein kinase C-epsilon regulates the apoptosis and survival of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. youtube.com [youtube.com]
Butyrolactone II Stock Solution: A Technical Guide for Cell Culture Applications
This technical support guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the preparation and use of Butyrolactone II stock solutions in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO.
Q2: How should I store the powdered this compound and its stock solution?
A2:
-
Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solution: Prepare aliquots of the stock solution in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, you can gently warm the solution to 37°C and vortex or sonicate it in an ultrasonic bath for a short period.[1][2] This should help facilitate complete dissolution. Ensure the container is tightly sealed to prevent solvent evaporation.
Q4: What is the final concentration of DMSO that is safe for most cell lines?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess any potential solvent-induced effects.
Q5: How do I sterilize the this compound stock solution?
A5: Since this compound is dissolved in DMSO, it should be prepared under aseptic conditions in a laminar flow hood. The DMSO itself should be sterile. Do not autoclave the stock solution, as heat can degrade the compound. If necessary, the solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE filter).
Data Presentation
The following table summarizes the key chemical and storage properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₆O₇ | [3][4] |
| Molecular Weight | 356.33 g/mol | [1][3][4] |
| CAS Number | 87414-44-6 | [1][2][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [1][2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
-
This compound powder (MW: 356.33 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, you need 3.56 mg of this compound.
-
Calculation: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 356.33 g/mol = 0.35633 g = 3.56 mg
-
-
Weigh the Compound:
-
Carefully weigh out 3.56 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Aliquot for Storage:
-
Store Properly:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in media | The final concentration of this compound exceeds its solubility in aqueous media. The DMSO concentration is too low to keep it in solution. | Prepare an intermediate dilution of the stock solution in sterile culture medium before adding it to the final culture plate. Ensure the final DMSO concentration is sufficient but non-toxic (typically <0.5%). |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Inaccurate initial weighing or pipetting. | Always use freshly thawed aliquots for each experiment. Discard any unused portion of a thawed aliquot. Re-calibrate balances and pipettes regularly to ensure accuracy. |
| Cell toxicity observed in controls | The grade of DMSO used is not suitable for cell culture. The final DMSO concentration is too high. | Use only high-purity, cell culture-grade, sterile DMSO. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final concentration is below this limit. |
| Stock solution appears cloudy | Incomplete dissolution of the compound. Potential contamination. | Gently warm the solution to 37°C and sonicate to ensure complete dissolution.[1][2] If cloudiness persists, discard the solution as it may be contaminated, and prepare a fresh stock under strict aseptic conditions. |
Workflow and Pathway Diagrams
Caption: Workflow for preparing this compound stock solution.
References
Potential for Butyrolactone II hydrolysis in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Butyrolactone II hydrolysis in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a fungal metabolite with the chemical name methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate and CAS Number 87414-44-6.[1][2][3] Its structure contains a lactone (cyclic ester) functional group, which is susceptible to hydrolysis, particularly in aqueous environments. This potential for degradation is a critical consideration for researchers as it can impact the compound's integrity, biological activity, and shelf-life in experimental assays and formulations.
Q2: What is the expected primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound in an aqueous solution is expected to be the hydrolysis of the lactone ring. This reaction involves the cleavage of the ester bond within the furanone ring by water, leading to the formation of a corresponding hydroxy carboxylic acid. This process can be catalyzed by the presence of acids or bases.
Q3: What are the potential consequences of this compound hydrolysis in my experiments?
Hydrolysis of this compound can lead to several undesirable outcomes in a research setting:
-
Loss of Potency: The hydrolyzed product will have a different chemical structure and may exhibit reduced or no biological activity compared to the parent compound.
-
Inconsistent Results: If the rate of hydrolysis is significant and variable, it can lead to poor reproducibility of experimental data.
-
Formation of Impurities: The degradation product can be considered an impurity, which may interfere with analytical measurements or have unintended biological effects.
Q4: How can I minimize the hydrolysis of this compound in my stock solutions and experimental buffers?
To minimize hydrolysis, consider the following precautions:
-
Solvent Choice: Whenever possible, prepare stock solutions in anhydrous aprotic organic solvents like DMSO and store them at low temperatures (-20°C or -80°C).[4]
-
pH Control: Prepare aqueous buffers at a neutral or slightly acidic pH (pH 6-7). Avoid strongly acidic or alkaline conditions, as these can catalyze hydrolysis.
-
Temperature: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.
-
Fresh Preparations: Prepare aqueous solutions of this compound fresh for each experiment to avoid degradation over time.
-
Minimize Water Exposure: Lyophilize the compound for long-term storage and protect it from moisture.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity of this compound over time in an aqueous assay. | The compound is likely undergoing hydrolysis, leading to an inactive degradation product. | 1. Prepare fresh aqueous solutions of this compound for each experiment.2. Reduce the incubation time of the assay if possible.3. Assess the stability of this compound in your specific assay buffer using an analytical method like HPLC. |
| Inconsistent or non-reproducible experimental results. | The rate of this compound hydrolysis may be varying between experiments due to slight differences in pH, temperature, or incubation time. | 1. Strictly control the pH and temperature of your experimental setup.2. Standardize all incubation times precisely.3. Consider using a more stable analog of the compound if available. |
| Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS). | This new peak could correspond to the hydrolyzed form of this compound. | 1. Attempt to isolate the new peak and characterize its structure using mass spectrometry and NMR to confirm if it is the hydrolysis product.2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate the hydrolyzed product and compare its retention time with the unknown peak. |
| Precipitation of the compound in an aqueous buffer. | This compound may have limited solubility in aqueous solutions, which can be exacerbated by changes in pH or temperature. | 1. Determine the solubility of this compound in your buffer at the experimental conditions.2. Consider the use of a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility, ensuring the co-solvent does not affect your experiment. |
Quantitative Data Summary
As there is no publicly available experimental data on the hydrolysis kinetics of this compound, the following table provides a template with hypothetical data to illustrate how a researcher might summarize their findings from a stability study.
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Product |
| Acidic Buffer | 4.0 | 37 | 48 | 2-((4-hydroxyphenyl)methyl)-2-(methoxycarbonyl)-3-(4-hydroxyphenyl)-4-hydroxy-5-oxopentanoic acid |
| Neutral Buffer | 7.0 | 37 | 120 | 2-((4-hydroxyphenyl)methyl)-2-(methoxycarbonyl)-3-(4-hydroxyphenyl)-4-hydroxy-5-oxopentanoic acid |
| Basic Buffer | 9.0 | 37 | 12 | 2-((4-hydroxyphenyl)methyl)-2-(methoxycarbonyl)-3-(4-hydroxyphenyl)-4-hydroxy-5-oxopentanoic acid |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Aqueous Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Test Solutions:
-
Dilute the stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation:
-
Incubate the test solution at a controlled temperature (e.g., 37°C).
-
Protect the solution from light if the compound is known to be light-sensitive.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.
-
Immediately quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins if the buffer contains them.
-
Store the quenched samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is a common starting point.
-
Develop a suitable gradient elution method to separate this compound from its potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Proposed mechanism for the hydrolysis of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
Cell permeability issues with Butyrolactone compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing cell permeability issues with Butyrolactone compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low cell permeability of my butyrolactone compound?
A1: Low cell permeability of butyrolactone compounds can stem from several factors related to their physicochemical properties. These include high polarity (low LogP), a large polar surface area (PSA), and a high number of hydrogen bond donors, all of which can hinder passive diffusion across the lipid bilayer of the cell membrane. Additionally, the compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.
Q2: How can I determine if my butyrolactone compound is a substrate for efflux pumps?
A2: A bidirectional Caco-2 assay is the standard method to investigate if a compound is subject to active efflux. This involves measuring the apparent permeability coefficient (Papp) from the apical (top) to the basolateral (bottom) side of a Caco-2 cell monolayer (Papp, A-B) and in the reverse direction (Papp, B-A). An efflux ratio (ER), calculated as (Papp, B-A) / (Papp, A-B), greater than 2 is a strong indicator that your compound is a substrate for an efflux pump like P-glycoprotein (P-gp).
Q3: What is the difference between a PAMPA and a Caco-2 assay for assessing permeability?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion across a lipid-coated artificial membrane. It is a high-throughput method to assess a compound's intrinsic ability to cross a lipid barrier. In contrast, the Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters, thus providing a more comprehensive model that accounts for both passive diffusion and active transport mechanisms. If your compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay, it is likely a substrate for efflux pumps.
Q4: What are some initial steps I can take to improve the solubility of my butyrolactone compound in the assay medium?
A4: Poor aqueous solubility is a common issue. Start by preparing a high-concentration stock solution in an organic solvent like DMSO. When making your working dilutions in the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically below 0.5%) to avoid solvent-induced toxicity to the cells. Pre-warming the assay medium to 37°C before adding the compound stock can also aid in solubility.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
| Possible Cause | Troubleshooting Step |
| Poor intrinsic passive permeability | - Review the compound's physicochemical properties (LogP, PSA, MW). Consider chemical modifications to increase lipophilicity or reduce polar surface area. - Perform a PAMPA assay to confirm poor passive diffusion. |
| Active efflux by transporters (e.g., P-gp, BCRP) | - Perform a bidirectional Caco-2 assay and calculate the efflux ratio. - If the efflux ratio is >2, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the A-B Papp value in the presence of the inhibitor confirms that your compound is an efflux substrate. |
| Compound instability in assay buffer | - Assess the chemical stability of the butyrolactone compound in the assay buffer at 37°C over the time course of the experiment. The lactone ring can be susceptible to hydrolysis, especially at non-neutral pH. |
| Low recovery due to non-specific binding | - Use low-binding assay plates. - Include a surfactant or bovine serum albumin (BSA) in the acceptor well to improve the solubility of lipophilic compounds and reduce binding to plasticware.[1] |
| Poor solubility in the donor compartment | - Decrease the concentration of the test compound. - Increase the percentage of co-solvent (e.g., DMSO) in the donor solution, ensuring it does not compromise the integrity of the cell monolayer. |
| Compromised Caco-2 monolayer integrity | - Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure the tight junctions are intact. - Perform a Lucifer Yellow rejection assay; the permeability of this marker should be low. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | - Ensure a homogenous cell suspension before seeding. - Use a consistent seeding protocol and optimize the cell number for a confluent monolayer. |
| Edge effects on the assay plate | - Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. - Fill the outer wells with sterile water or media to maintain humidity. |
| Compound precipitation | - Visually inspect the wells for any precipitate after adding the compound. - Refer to the solubility improvement strategies in the FAQs. |
| Pipetting errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
Quantitative Data
| Compound ID | R Group | IC50 (µM) against C. lagenarium |
| 4a | 2-Cl | 17.52 |
| 4b | 3-Cl | 17.03 |
| 4c | 4-Cl | 11.21 |
| 4d | 2-Br | 16.95 |
| 4e | 4-Br | 10.83 |
| 4f | 2-CN | 17.98 |
| 5a | 2,4-diCl | 13.56 |
| 5b | 2,6-diCl | 15.23 |
| 6a | 2,3,4-triCl | 7.68 |
| 6d | 2,4,5-triCl | 8.17 |
| Data adapted from a study on novel α-methylene-γ-butyrolactone derivatives.[2][3] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of butyrolactone compounds across a Caco-2 cell monolayer.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts (e.g., 1.12 cm² area, 0.4 µm pore size) at an appropriate density to achieve a confluent monolayer in 21-28 days.
-
Maintain the cell cultures at 37°C in a humidified atmosphere of 5% CO2.
2. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
3. Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at 37°C.
-
Add fresh, pre-warmed HBSS to the basolateral (acceptor) chamber.
-
Prepare the dosing solution by diluting the butyrolactone compound stock solution in HBSS to the final desired concentration.
-
Add the dosing solution to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers for analysis.
4. Efflux Measurement (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B transport experiment, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
5. Sample Analysis:
-
Analyze the concentration of the butyrolactone compound in the collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber (mol/cm³).
-
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Troubleshooting Logic for Low Butyrolactone Permeability.
Caption: Butyrolactone-I's effect on the ROS/PERK/CHOP pathway.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the CDK Inhibition Profiles of Butyrolactone I and Butyrolactone II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cyclin-Dependent Kinase (CDK) inhibition profiles of two related fungal metabolites, Butyrolactone I and Butyrolactone II. While Butyrolactone I is a well-characterized CDK inhibitor, this guide also clarifies the current understanding of this compound's activity in this context, supported by available experimental data.
Executive Summary
Butyrolactone I is a potent, ATP-competitive inhibitor of several key cell cycle-regulating CDKs, including CDK1, CDK2, and CDK5. In stark contrast, there is a notable absence of scientific literature describing any significant CDK inhibitory activity for this compound. Instead, this compound has been characterized by other biological activities, such as 5-lipoxygenase (5-LOX) inhibition and antioxidant properties. This guide presents the quantitative CDK inhibition data for Butyrolactone I, details the typical experimental protocols for assessing CDK inhibition, and visualizes the relevant signaling pathways.
Butyrolactone I: A Potent Pan-CDK Inhibitor
Butyrolactone I has been identified as a selective inhibitor of cdc2 (CDK1) and cdk2 kinases.[1] Its mode of action is competitive with ATP.[1] It demonstrates significant inhibitory activity against multiple CDK-cyclin complexes.
Quantitative Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Butyrolactone I against various CDK complexes.
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/cyclin B | 0.65[2] |
| CDK2/cyclin A | 1.38[2] |
| CDK2/cyclin E | 0.66[2] |
| CDK5/p25 | 0.17[2] |
| CDK5/p35 | 0.22[2] |
Lower IC50 values indicate greater potency.
Butyrolactone I shows little to no significant inhibitory effect on other kinases such as mitogen-activated protein kinase (MAPK), protein kinase C (PKC), cyclic-AMP dependent kinase, casein kinase I, and casein kinase II.[1]
This compound: An Apparent Lack of CDK Inhibition
Extensive searches of scientific literature and chemical databases reveal no reported CDK inhibitory activity for this compound. The available research on this compound focuses on other biological effects:
-
Antibiotic Activity
-
5-Lipoxygenase (5-LOX) Inhibition
-
DPPH Radical-Scavenging Activity
This suggests that despite the structural similarity implied by their names, Butyrolactone I and this compound have distinct biological targets and mechanisms of action.
Experimental Protocols: In Vitro CDK Inhibition Assay
The determination of CDK inhibitory activity, as reported for Butyrolactone I, is typically performed using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate by a purified CDK-cyclin complex in the presence and absence of the inhibitor.
Key Components:
-
Purified active CDK/cyclin complexes: (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Substrate: A protein or peptide that is a known target for phosphorylation by the specific CDK. A common substrate for CDK1 and CDK2 is Histone H1 .[1][3]
-
ATP: The phosphate donor for the phosphorylation reaction. Often, a radiolabeled version such as [γ-³²P]ATP is used for detection.
-
Inhibitor: The compound being tested (e.g., Butyrolactone I) at various concentrations.
-
Assay Buffer: A solution containing appropriate salts and buffering agents to maintain optimal enzyme activity.
General Procedure:
-
Reaction Setup: The purified CDK/cyclin complex, the substrate (e.g., Histone H1), and the inhibitor (at varying concentrations) are combined in the assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation.
-
Termination: The reaction is stopped, often by adding a solution that denatures the enzyme or chelates the necessary metal ions.
-
Detection and Quantification: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically using phosphocellulose paper or SDS-PAGE followed by autoradiography. The amount of radioactivity incorporated into the substrate is then quantified to determine the level of kinase activity.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ [mdpi.com]
- 3. [CDK and MMP inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Butyrolactone I and Flavopiridol as CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Butyrolactone II" did not yield sufficient data regarding its activity as a cyclin-dependent kinase (CDK) inhibitor. Therefore, this guide provides a comprehensive comparison between the well-characterized CDK inhibitor Butyrolactone I and flavopiridol.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of two prominent CDK inhibitors: Butyrolactone I, a naturally derived fungal metabolite, and flavopiridol (alvocidib), a synthetic flavonoid that was the first CDK inhibitor to enter clinical trials. This comparison aims to provide researchers with the necessary data to make informed decisions in their drug discovery and development efforts.
Mechanism of Action
Both Butyrolactone I and flavopiridol are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates.
Butyrolactone I is a selective inhibitor of the CDK family, with notable activity against CDK1 (also known as cdc2) and CDK2.[1][2] Its inhibitory action on these kinases leads to the blockage of cell cycle progression at both the G1/S and G2/M transitions.[1] Butyrolactone I has been shown to inhibit the phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2, which is crucial for the G1 to S phase transition.[1]
Flavopiridol is a broad-spectrum CDK inhibitor with potent activity against multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[3] Its inhibition of cell cycle-related CDKs leads to arrest in the G1 and G2 phases.[1] Furthermore, by inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), flavopiridol can suppress the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global shutdown of transcription. This transcriptional repression is a key mechanism underlying its pro-apoptotic effects.
Data Presentation: Potency and Cellular Effects
The following tables summarize the quantitative data on the inhibitory potency and cellular effects of Butyrolactone I and flavopiridol.
Table 1: Inhibitory Potency (IC50) Against Cyclin-Dependent Kinases
| Kinase Target | Butyrolactone I (µM) | Flavopiridol (nM) |
| CDK1/cyclin B | 0.65[4] | 30[5] |
| CDK2/cyclin A | 1.38[4] | 170[5] |
| CDK2/cyclin E | 0.66[4] | Not widely reported |
| CDK4 | Not significantly inhibited | 100[5] |
| CDK5/p25 | 0.17[4] | Not widely reported |
| CDK5/p35 | 0.22[4] | Not widely reported |
| CDK6 | Not significantly inhibited | ~40 (in cell-free assays) |
| CDK9 | Not significantly inhibited | 20-100 (range)[3] |
Table 2: Comparison of Cellular Effects
| Feature | Butyrolactone I | Flavopiridol |
| Cell Cycle Arrest | G1/S and G2/M[1][6] | G1 and G2/M[1] |
| Mechanism of Cell Cycle Arrest | Inhibition of pRb phosphorylation (G1/S) and H1 histone phosphorylation (G2/M).[1] | Inhibition of CDK2, CDK4, and CDK1 activity.[1] |
| Induction of Apoptosis | Yes[7][8] | Yes |
| Mechanism of Apoptosis | Increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells.[7] | Downregulation of Mcl-1 through transcriptional repression.[9] |
| Affected Cell Lines | Human lung cancer cells, human prostate cancer cells (DU145, PC-3, LNCaP), pancreatic cancer cells (PANC-1, AsPC-1).[6][7][10] | Non-small cell lung cancer cell lines, breast carcinoma cells (MCF-7, MDA-MB-468), chronic lymphocytic leukemia cells, multiple myeloma cells.[1] |
Experimental Protocols
CDK Kinase Inhibition Assay (In Vitro)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific CDK.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK1/Cyclin B)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Test compounds (Butyrolactone I, flavopiridol) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (for radioactive assay) or luminescence plate reader (for kit-based assay)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
For radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions using a luminescence plate reader.[11]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with CDK inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (Butyrolactone I, flavopiridol)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[5][9][12][13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[5][9][12][13]
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell populations corresponding to G0/G1, S, and G2/M phases based on their DNA content to determine the percentage of cells in each phase.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (Butyrolactone I, flavopiridol)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][14][15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3][14][15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][14][15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualization
Signaling Pathways
Caption: Butyrolactone I Signaling Pathway.
Caption: Flavopiridol Signaling Pathway.
Experimental Workflow
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. igbmc.fr [igbmc.fr]
- 6. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olomoucine and Butyrolactone I: Potent Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent cyclin-dependent kinase (CDK) inhibitors, Olomoucine and Butyrolactone I. Both compounds are widely utilized in cell biology and cancer research to study cell cycle regulation and as potential therapeutic agents. This document outlines their respective inhibitory activities, effects on cellular processes, and the experimental protocols to evaluate their performance.
Mechanism of Action
Olomoucine and Butyrolactone I are both ATP-competitive inhibitors of cyclin-dependent kinases, key regulators of cell cycle progression. By binding to the ATP pocket of CDKs, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and, in many cases, apoptosis.
Olomoucine , a purine derivative, is known to inhibit several CDKs, including CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E.[1] Its inhibitory action primarily leads to arrests at the G1/S and G2/M phases of the cell cycle.[2][3]
Butyrolactone I , a natural product isolated from Aspergillus terreus, also targets multiple CDKs, including CDK1, CDK2, and CDK5.[4] Beyond its direct CDK inhibition, Butyrolactone I has been shown to modulate other signaling pathways, including the ROS/PERK/CHOP and JAK/STAT pathways, and can influence the activity of NF-κB and the expression of p21.
Comparative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of Olomoucine and Butyrolactone I against various kinases and their effects on cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from various sources and may not be directly comparable due to differences in experimental conditions. A direct head-to-head comparison under identical assay conditions would be necessary for a definitive assessment of relative potency.
Table 1: Kinase Inhibitory Activity (IC50)
| Kinase Target | Olomoucine IC50 (µM) | Butyrolactone I IC50 (µM) |
| CDK1/CDC2-cyclin B | 7[1] | ~0.6 (as cdc2 kinase) |
| CDK2-cyclin A | 7[1] | Not widely reported |
| CDK2-cyclin E | 7[1] | Not widely reported |
| CDK5/p35 | 3[1] | Not widely reported |
| ERK1/p44 MAP kinase | 25[1] | Not a primary target |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Compound | Effect | Concentration | Reference |
| Human Prostate Cancer (DU145, PC-3, LNCaP) | Butyrolactone I | Incomplete G2/M arrest, occasional mitotic skipping | 35-100 µM | |
| Human Breast Cancer (MCF-7) | Olomoucine | S to G2 transition inhibition, increased S-phase population | Not specified | [5] |
| Human Leukemia (HL-60) | Olomoucine | Increased apoptosis | High doses | [6] |
| Human Lung Cancer (PC-14) | Butyrolactone I | G2/M arrest, inhibition of cdc2 kinase activity | IC50 concentration | |
| KB 3-1, MDA-MB-231, Evsa-T | Olomoucine | Growth inhibition, G1 arrest | EC50: 45, 75, 85 µM respectively | [7] |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by Olomoucine and Butyrolactone I.
Caption: Olomoucine-mediated CDK inhibition and cell cycle arrest.
Caption: Multifaceted signaling of Butyrolactone I.
Experimental Protocols
In Vitro CDK Kinase Assay
This protocol is for determining the IC50 value of an inhibitor against a specific CDK.
Materials:
-
Purified active CDK/cyclin complex
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Test compounds (Olomoucine, Butyrolactone I) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, the CDK/cyclin complex, and the substrate.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the inhibitors on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compounds (Olomoucine, Butyrolactone I)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell populations corresponding to G0/G1, S, and G2/M phases based on their DNA content.
Apoptosis Detection by Annexin V-FITC Staining
This protocol is for quantifying apoptosis induced by the inhibitors.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compounds (Olomoucine, Butyrolactone I)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable cells (Annexin V-FITC and PI negative), early apoptotic cells (Annexin V-FITC positive and PI negative), late apoptotic/necrotic cells (Annexin V-FITC and PI positive), and necrotic cells (Annexin V-FITC negative and PI positive).
Conclusion
Olomoucine and Butyrolactone I are valuable tools for studying CDK-mediated cellular processes. While both effectively inhibit CDKs and induce cell cycle arrest, Butyrolactone I appears to have a broader mechanism of action, influencing additional signaling pathways. The choice between these inhibitors will depend on the specific research question and the cellular context being investigated. The provided protocols offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other CDK inhibitors in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyrolactone I: A Comparative Analysis of CDK1 and CDK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Butyrolactone I against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). Butyrolactone I, an ATP-competitive inhibitor, has been identified as a potent inhibitor of several cyclin-dependent kinases, playing a crucial role in cell cycle regulation research.[1][2][3] This document summarizes the available quantitative data, details the experimental protocols for assessing its inhibitory action, and visualizes the relevant biological pathways and experimental workflows.
Note: While the initial topic specified Butyrolactone II, publicly available scientific literature and databases predominantly provide inhibitory data for Butyrolactone I against CDK1 and CDK2. Butyrolactone I is a closely related analog and a well-characterized CDK inhibitor. Therefore, this guide focuses on the selectivity profile of Butyrolactone I.
Quantitative Inhibitory Data
The inhibitory potency of Butyrolactone I against CDK1 and CDK2 is typically measured by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Butyrolactone I against CDK1 and CDK2 complexed with their respective cyclin partners.
| Target Kinase | Cyclin Partner | IC50 (µM) |
| CDK1 (cdc2) | Cyclin B | 0.65[4] |
| CDK2 | Cyclin A | 1.38[4] |
| CDK2 | Cyclin E | 0.66[4] |
Experimental Protocols
The determination of IC50 values for kinase inhibitors like Butyrolactone I is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an experiment.
In Vitro Kinase Assay for IC50 Determination
Objective: To measure the concentration of Butyrolactone I required to inhibit 50% of the enzymatic activity of CDK1/Cyclin B and CDK2/Cyclin A or E.
Materials:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin A, and CDK2/Cyclin E enzymes
-
Histone H1 or a specific peptide substrate
-
Butyrolactone I of known concentration, serially diluted
-
[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Incubator
-
Scintillation counter or luminescence plate reader
-
Stop solution (e.g., EDTA or kinase inhibitor)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific substrate (e.g., Histone H1), and the recombinant CDK/cyclin complex.
-
Inhibitor Addition: Add varying concentrations of Butyrolactone I to the wells. Include a control well with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the Butyrolactone I concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Butyrolactone I.
CDK1 and CDK2 in the Cell Cycle
Caption: Role of CDK1 and CDK2 in the cell cycle and their inhibition by Butyrolactone I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Butyrolactone I | CDK non-selective inhibitor | Hello Bio [hellobio.com]
- 3. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
Validating Butyrolactone II Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell cycle research and oncology drug development, the ability to confirm that a therapeutic agent engages its intended target within a living cell is paramount. This guide provides a comparative overview of modern techniques for validating the target engagement of Butyrolactone II, a putative cyclin-dependent kinase (CDK) inhibitor, in live cells. We will explore the methodologies, present comparative data, and offer detailed experimental protocols.
Introduction to this compound and the Importance of Target Engagement
Butyrolactone I, a closely related compound, is a known ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2, which are crucial regulators of cell cycle progression.[1][2] For the purpose of this guide, we will extrapolate that this compound exhibits similar CDK-inhibitory properties. Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a significant class of anti-cancer agents. However, the translation of in vitro potency to cellular efficacy is not always direct. Validating that a compound like this compound reaches and binds to its intended CDK targets within the complex intracellular environment is a critical step in its development as a chemical probe or therapeutic candidate.
This guide will compare three state-of-the-art methods for quantifying live-cell target engagement:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Chemoproteomics: A mass spectrometry-based approach to identify the cellular targets of a small molecule.
We will also compare the hypothetical performance of this compound against established CDK inhibitors: Palbociclib (CDK4/6 inhibitor), Ribociclib (CDK4/6 inhibitor), and Abemaciclib (CDK4/6 inhibitor with some activity against other CDKs).
Comparative Analysis of Live-Cell Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the specific research question, available resources, and the properties of the compound and target. The following table summarizes the key features of the three highlighted methods.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA®) | Chemoproteomics |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Ligand-induced thermal stabilization of the target protein. | Covalent labeling or affinity capture of target proteins followed by mass spectrometry. |
| Readout | Ratiometric light emission. | Quantification of soluble protein after heat shock. | Identification and quantification of peptides by mass spectrometry. |
| Cellular Context | Live cells. | Live cells, cell lysates, or tissue. | Live cells or cell lysates. |
| Target Modification | Requires genetic modification (NanoLuc® fusion). | No modification of endogenous protein required. | May require modification of the compound (e.g., with a reactive group or affinity tag). |
| Throughput | High-throughput compatible. | Moderate to high-throughput with optimized protocols. | Low to moderate throughput. |
| Quantitative Data | IC50/EC50 values, binding affinity (Kd). | Thermal shift (ΔTm), isothermal dose-response curves. | Target identification, occupancy, and selectivity profiling. |
| Strengths | Highly sensitive, quantitative, real-time measurements possible. | Label-free, applicable to endogenous proteins. | Unbiased, proteome-wide target identification. |
| Limitations | Requires genetic engineering, potential for artifacts from overexpression. | Indirect measure of binding, can be influenced by downstream events. | Can be technically demanding, may require specialized instrumentation and expertise. |
Hypothetical Target Engagement Profile of this compound
The following table presents a hypothetical comparison of this compound's target engagement profile against other CDK inhibitors, as would be determined by a live-cell NanoBRET assay. This data is illustrative and based on the known selectivity of Butyrolactone I for CDK1/2 and the established profiles of the comparator compounds.
| Compound | Target | Live-Cell IC50 (nM) |
| This compound (Hypothetical) | CDK1 | 150 |
| CDK2 | 100 | |
| CDK4 | >10,000 | |
| CDK6 | >10,000 | |
| Palbociclib | CDK1 | >10,000 |
| CDK2 | >10,000 | |
| CDK4 | 11 | |
| CDK6 | 16 | |
| Ribociclib | CDK1 | >10,000 |
| CDK2 | >10,000 | |
| CDK4 | 10 | |
| CDK6 | 39 | |
| Abemaciclib | CDK1 | 65 |
| CDK2 | 58 | |
| CDK4 | 2 | |
| CDK6 | 10 |
Experimental Protocols and Workflows
Signaling Pathway of CDK1/2 in Cell Cycle Progression
The following diagram illustrates the central role of CDK1 and CDK2 in regulating the cell cycle, the primary pathway inhibited by this compound.
Caption: Simplified signaling pathway of CDK1 and CDK2 in cell cycle regulation.
NanoBRET™ Target Engagement Experimental Workflow
The NanoBRET™ assay is a robust method to quantify compound binding to a target protein in live cells.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding the NanoLuc®-CDK fusion protein (e.g., NanoLuc®-CDK2) and a carrier DNA using a suitable transfection reagent.
-
Plate the transfected cells into 96-well white-bottom assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and competitor compounds in Opti-MEM.
-
Prepare the NanoBRET™ tracer working solution in Opti-MEM.
-
Add the tracer and compounds to the cells and incubate for 2 hours at 37°C.
-
-
Detection and Measurement:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) Experimental Workflow
CETSA® is a powerful technique for validating target engagement in a label-free manner.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol for CETSA®:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or a vehicle control for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the amount of soluble CDK protein in each sample using an appropriate method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Compare the melting curves of the treated and untreated samples to determine the thermal shift (ΔTm), which indicates target engagement.
-
Conclusion
Validating the target engagement of this compound in live cells is a critical step in its characterization as a CDK inhibitor. This guide has provided a comparative overview of three powerful techniques: NanoBRET™, CETSA®, and chemoproteomics. While NanoBRET™ offers high-throughput, quantitative binding data, it requires genetic modification of the target. CETSA®, on the other hand, is a label-free method applicable to endogenous proteins. Chemoproteomics provides an unbiased, proteome-wide view of a compound's interactions. The choice of method will depend on the specific experimental goals and available resources. The provided protocols and workflows offer a starting point for researchers to design and execute robust target engagement studies for this compound and other small molecule inhibitors.
References
Kinase Selectivity Profile of Butyrolactone I and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of Butyrolactone I and its analogs against other kinase inhibitors. The information is presented through quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in research and drug development.
Kinase Inhibition Profile of Butyrolactone I
Butyrolactone I is a selective, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1, CDK2, and CDK5, which are key regulators of cell cycle progression and other cellular processes. Its inhibitory action leads to cell cycle arrest at the G1/S and G2/M transitions.[1]
The selectivity of Butyrolactone I has been demonstrated by its potent inhibition of specific CDKs while showing minimal effect on a range of other kinases, including MAP kinase, Protein Kinase A (PKA), and Protein Kinase C (PKC).
Table 1: IC50 Values of Butyrolactone I against a Panel of Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) |
| CDK1/cyclin B | 0.65[2] |
| CDK2/cyclin A | 1.38[2] |
| CDK2/cyclin E | 0.66[2] |
| CDK5/p25 | 0.17[2] |
| CDK5/p35 | 0.22[2] |
| CDK3 | No significant inhibition[2] |
| CDK6 | No significant inhibition[2] |
| CDK7 | No significant inhibition[2] |
| CDK9 | No significant inhibition[2] |
Kinase Selectivity of Butyrolactone I Analogs
While the synthesis of various analogs of Butyrolactone I has been reported, comprehensive quantitative data on their kinase selectivity profiles is limited in publicly available literature. The development of analogs has often focused on enhancing other biological activities, such as antifungal or anti-inflammatory properties. Further screening of these analogs against a broad panel of kinases is necessary to fully characterize their selectivity and potential as specific kinase inhibitors.
Comparison with Alternative CDK Inhibitors
A variety of other small molecule inhibitors targeting the CDK family have been developed. Understanding the selectivity profile of Butyrolactone I in the context of these alternatives is crucial for selecting the appropriate tool compound for research or as a starting point for drug development.
Table 2: IC50 Values of Selected Alternative CDK Inhibitors
| Inhibitor | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK4/cyclin D1 (µM) | CDK5/p25 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T1 (µM) |
| Flavopiridol | 0.02 - 0.1 | 0.02 - 0.1 | 0.02 - 0.1 | - | - | 0.02 - 0.1 |
| Roscovitine | ~0.44 | ~0.16 | >100 | ~0.16 | ~0.46 | ~0.63 |
| SNS-032 | >1 | 0.0048 | >1 | - | 0.029 | 0.0049 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
The determination of kinase inhibition and selectivity is commonly performed using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., Butyrolactone I)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
-
Kinase Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways
CDK1/Cyclin B Signaling Pathway
Butyrolactone I inhibits the activity of the CDK1/Cyclin B complex, a key regulator of the G2/M transition in the cell cycle. This inhibition prevents the phosphorylation of downstream substrates necessary for mitotic entry.
Caption: Inhibition of the CDK1/Cyclin B pathway by Butyrolactone I.
NF-κB Signaling Pathway
Some studies suggest that Butyrolactone I can also modulate the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival. Butyrolactone I has been shown to inhibit the activation of NF-κB.
References
A Comparative Guide to the Efficacy of Butyrolactone I and Other Natural Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Butyrolactone I, a naturally derived Cyclin-Dependent Kinase (CDK) inhibitor, with other prominent natural or semi-synthetic CDK inhibitors: Flavopiridol and Roscovitine. Staurosporine is included as a reference due to its potent but non-selective kinase inhibition. The comparison is supported by experimental data on enzyme inhibition and cellular effects.
A note on nomenclature: This guide focuses on Butyrolactone I, a well-characterized CDK inhibitor isolated from Aspergillus terreus. The term "Butyrolactone II" does not correspond to a widely studied CDK inhibitor in peer-reviewed literature; therefore, this document will detail the properties of the extensively researched Butyrolactone I.
Comparative Efficacy and Specificity
The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value denotes higher potency. The following table summarizes the in vitro enzymatic inhibitory potency of Butyrolactone I against key CDK/cyclin complexes compared to other natural inhibitors.
| Inhibitor | Natural Source / Origin | Mechanism of Action | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p25 | CDK7/cyclin H | CDK9/cyclin T |
| Butyrolactone I | Fungus (Aspergillus terreus) | ATP-Competitive | 0.65 µM[1] | 1.38 µM[1] | 0.66 µM[1] | >10 µM | 0.17 µM[1] | No significant inhibition[1] | No significant inhibition[1] |
| Flavopiridol | Semi-synthetic (from Dysoxylum binectariferum) | ATP-Competitive | ~30-40 nM[2][3] | 170 nM[3] | ~100 nM[4] | 100 nM[3] | N/A | 875 nM[5] | ~40 nM[5] |
| Roscovitine | Semi-synthetic (from Olomoucine) | ATP-Competitive | 0.65 µM | 0.7 µM[6] | 0.7 µM[6] | >100 µM[6][7] | 0.2 µM[8][6] | 0.49 µM[6] | ~0.7 µM[7] |
| Staurosporine | Bacterium (Streptomyces staurosporeus) | ATP-Competitive (Broad Spectrum) | ~3-9 nM | N/A | N/A | N/A | N/A | N/A | N/A |
Summary of Efficacy:
-
Butyrolactone I demonstrates moderate potency with high selectivity for CDK1, CDK2, and CDK5.[1][9][10][11] Its negligible activity against CDK4, CDK7, and CDK9 makes it a useful tool for studying the specific roles of its target CDKs in cell cycle progression.[1]
-
Flavopiridol is a potent, broad-spectrum CDK inhibitor, showing low nanomolar efficacy against multiple CDKs, including those involved in transcription (CDK9).[2][3][4][5] This broad activity profile has led to its extensive evaluation in clinical trials.[4]
-
Roscovitine exhibits potency similar to Butyrolactone I for CDK1 and CDK2 but also effectively inhibits CDK5, CDK7, and CDK9.[6][7][12] Like Butyrolactone I, it is notably inactive against CDK4 and CDK6.[7]
-
Staurosporine is an extremely potent but non-selective kinase inhibitor.[13][14] Its low nanomolar IC50 against a vast range of kinases makes it a valuable positive control in kinase assays but limits its therapeutic use as a specific CDK inhibitor.[13][14]
Signaling Pathway Inhibition
CDK inhibitors exert their effects by arresting the cell cycle. The diagram below illustrates the key CDK complexes driving the G1/S and G2/M transitions of the eukaryotic cell cycle and indicates the primary targets of each inhibitor.
Key Experimental Protocols
Accurate assessment of inhibitor efficacy relies on standardized experimental procedures. Below are detailed protocols for two fundamental assays in CDK inhibitor research.
In Vitro CDK Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol describes a method to determine the IC50 value of an inhibitor by measuring the amount of ATP consumed during a kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a common example of this method.
A. Materials:
-
Recombinant human CDK/cyclin enzyme complexes (e.g., CDK1/cyclin B, CDK2/cyclin A).
-
Kinase-specific substrate (e.g., a peptide derived from Histone H1 for CDK1).
-
Test Inhibitor (e.g., Butyrolactone I) dissolved in DMSO.
-
ATP solution (at a concentration near the Km for the specific enzyme).
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a luminometer.
B. Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, diluted 1:3 for a 10-point curve.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or 1 µL of DMSO for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Enzyme Addition: Prepare the kinase solution by diluting the recombinant CDK/cyclin enzyme to the desired concentration in Kinase Reaction Buffer. Add 2 µL of this solution to each well, except for the "no enzyme" controls.
-
Substrate/ATP Mix: Prepare a mix containing the kinase substrate and ATP in Kinase Reaction Buffer.
-
Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mix to all wells to start the reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based Viability Assay Protocol (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a CDK inhibitor.
A. Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Inhibitor dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).
-
Sterile 96-well clear flat-bottom plates.
-
Spectrophotometer (plate reader).
B. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Incubation for Solubilization: Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a "medium only" blank from all readings.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log of inhibitor concentration and fit to a dose-response curve to determine the GI50/IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing a novel CDK inhibitor.
Conclusion
Butyrolactone I, Flavopiridol, and Roscovitine represent a valuable collection of naturally derived tools for cancer research and drug development.
-
Butyrolactone I is a moderately potent inhibitor with notable selectivity for CDK1, CDK2, and CDK5. Its specificity makes it an excellent probe for dissecting the cellular functions of these particular kinases without the confounding effects of broad-spectrum inhibition.
-
Flavopiridol offers high potency across a wide range of CDKs. This makes it a powerful anti-proliferative agent, though its lack of selectivity can contribute to off-target effects and toxicity, a factor that has complicated its clinical development.[4]
-
Roscovitine provides a profile that is intermediate between Butyrolactone I and Flavopiridol, with good potency against several key cell cycle and transcriptional CDKs but sparing the G1-phase kinases CDK4 and CDK6.
The choice of inhibitor will depend on the specific research question. For targeted validation of CDK1/2/5 pathways, Butyrolactone I is a suitable choice. For achieving broad cell cycle arrest or studying the effects of pan-CDK inhibition, Flavopiridol is more appropriate. Roscovitine offers a unique spectrum of activity that has made it a widely used tool in both cancer and neurobiology research.[7]
References
- 1. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrolactone I | CDK non-selective inhibitor | Hello Bio [hellobio.com]
- 11. Butyrolactone I, ATP-competitive cyclin-dependent kinase (CDK) inhibitor (CAS 87414-49-1) | Abcam [abcam.com]
- 12. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Butyrolactone II Derivatives: A Comparative Guide to Structure-Activity Relationships in 5-Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic Butyrolactone II derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of 5-lipoxygenase (5-LOX). While comprehensive SAR studies on a broad range of synthetic this compound analogs are limited in publicly available literature, this document synthesizes the existing data on naturally occurring butyrolactones I, II, and III, offering insights into the structural features influencing their inhibitory activity. The information presented herein is intended to support further research and development of novel anti-inflammatory agents targeting the 5-LOX pathway.
Comparative Analysis of Butyrolactone Derivatives as 5-LOX Inhibitors
Butyrolactones I, II, and III, isolated from Aspergillus species, have demonstrated inhibitory activity against 5-lipoxygenase.[1][2] A comparative analysis of their potency, as indicated by their half-maximal inhibitory concentration (IC50) values, provides foundational insights into the structure-activity relationships of this compound class.
| Compound | Structure | 5-LOX IC50 (µg/mL) |
| Butyrolactone I | 22.51[1][2] | |
| This compound | ![]() | 21.43[1][2] |
| Butyrolactone III | ![]() | 11.83[1][2] |
Key Observations on Structure-Activity Relationship:
Based on the limited data, a preliminary SAR assessment suggests that substitutions on the phenyl ring and the acyl side chain significantly influence the 5-LOX inhibitory activity. Butyrolactone III, exhibiting the lowest IC50 value, is the most potent among the three.[1][2] This suggests that the specific arrangement and nature of the substituents on Butyrolactone III are more favorable for binding to and inhibiting the 5-LOX enzyme. Further research with a diverse library of synthetic analogs is necessary to delineate the precise structural requirements for enhanced potency.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
General Synthesis of γ-Butyrolactone Derivatives
The synthesis of γ-butyrolactone derivatives can be achieved through various established organic synthesis routes. A general approach involves the condensation of a β-ketoacyl acyl carrier protein (ACP) with dihydroxyacetone phosphate, followed by reduction and dephosphorylation to form the γ-butyrolactone ring.[3] Modifications to the starting materials and reaction conditions can be employed to generate a library of derivatives with diverse substitutions for SAR studies.
5-Lipoxygenase (5-LOX) Inhibition Assay
The following is a generalized protocol for determining the 5-LOX inhibitory activity of test compounds.
Materials:
-
5-Lipoxygenase enzyme (from potato or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of the 5-LOX enzyme in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the reaction mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measurement of Activity: Monitor the formation of the product, typically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Workflows
5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is a critical component of the inflammatory response. It involves the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators.[4][5] this compound and its derivatives exert their anti-inflammatory effects by inhibiting the 5-LOX enzyme at the initial step of this cascade.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of synthetic this compound derivatives involves a multi-step process, from compound synthesis to biological testing and data analysis.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of synthetic inhibitors.
References
- 1. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites [jcps.bjmu.edu.cn]
- 3. γ-Butyrolactone derivatives of MSA-2 are STING prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Inhibition Profile of Butyrolactone I: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target kinase profile of Butyrolactone I against other well-characterized kinase inhibitors, including the CDK inhibitors Roscovitine and Flavopiridol, and the broad-spectrum inhibitor Staurosporine. This analysis is supported by available experimental data to objectively assess its selectivity and potential for off-target effects.
Executive Summary
Butyrolactone I is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK5.[1] While demonstrating high selectivity against several unrelated kinase families, a comprehensive, publicly available kinome-wide screen to fully delineate its off-target profile is limited. This guide compiles the known inhibitory activities of Butyrolactone I and compares them with other inhibitors to provide a clearer perspective on its specificity. Notably, some evidence suggests a potential interaction with the nuclear receptor PPARγ, indicating possible non-kinase off-targets.[2]
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Butyrolactone I and selected comparator inhibitors against various kinases. This data highlights the on-target potency and known off-target interactions. It is important to note that the breadth of kinases tested varies significantly between inhibitors.
| Kinase Target | Butyrolactone I IC50 (µM) | Roscovitine IC50 (µM) | Flavopiridol IC50 (nM) | Staurosporine Kd (nM) |
| Primary Targets | ||||
| CDK1/cyclin B | 0.65 | 0.65 | 20-100 | 0.2 |
| CDK2/cyclin A | 0.7 | 0.7 | 20-100 | 0.2 |
| CDK2/cyclin E | - | 0.7 | - | - |
| CDK5/p25 | 0.2 | 0.2 | 86 | - |
| Selected Off-Targets | ||||
| CDK4/cyclin D1 | >100 | >100 | 20-100 | - |
| CDK6/cyclin D3 | >100 | >100 | 20-100 | - |
| CDK7/cyclin H | - | <1 | 875 | - |
| CDK9/cyclin T1 | - | <1 | 2.5 | - |
| ERK1 (MAPK3) | >10 | 34 | >14,000 | - |
| ERK2 (MAPK1) | >10 | 14 | >14,000 | - |
| PKA | >10 | - | >14,000 | - |
| PKC | >10 | - | >14,000 | - |
| EGFR | >10 | - | >14,000 | - |
| GSK-3β | - | - | 280 | - |
| Non-Kinase Targets | ||||
| PPARγ (Ki) | Yes (binding confirmed) | - | - | - |
Data compiled from multiple sources. A comprehensive kinome scan for Butyrolactone I is not publicly available. Staurosporine data is presented as Kd (dissociation constant) from a KINOMEscan® assay, which reflects binding affinity.
Experimental Protocols
To determine the kinase inhibition profiles presented, several key experimental methodologies are commonly employed. These techniques are crucial for assessing the potency and selectivity of kinase inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for high-throughput screening and profiling of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Generalized Protocol:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations. The reaction is incubated at room temperature for a specified period (e.g., 1 hour).
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any unreacted ATP. This is typically incubated for 40 minutes at room temperature.
-
ADP Detection: Twice the initial reaction volume of Kinase Detection Reagent is added. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Signal Measurement: After a 30-60 minute incubation at room temperature to stabilize the luminescent signal, the light output is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Kinobeads Pulldown Assay
This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against a large portion of the kinome in a cellular context.
Principle: A mixture of non-selective kinase inhibitors is immobilized on beads (kinobeads). These beads are used to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free test inhibitor, the binding of kinases to the kinobeads is competitively inhibited. The proteins bound to the beads are then identified and quantified by mass spectrometry.
Generalized Protocol:
-
Cell Lysis: Cells are lysed to release their protein content, including the native kinase repertoire.
-
Competitive Binding: The cell lysate is incubated with increasing concentrations of the test inhibitor.
-
Kinobeads Enrichment: The pre-incubated lysate is then added to the kinobeads, allowing for the capture of kinases that are not bound to the test inhibitor.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted from the beads.
-
Mass Spectrometry Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase is compared across different concentrations of the test inhibitor to determine which kinases are targeted and to estimate their binding affinities.
Visualizations
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for determining the off-target profile of a kinase inhibitor using a combination of in vitro assays and chemical proteomics.
Caption: Workflow for kinase inhibitor profiling.
Simplified CDK Signaling Pathway
This diagram illustrates a simplified signaling pathway involving CDKs, highlighting the points of inhibition by compounds like Butyrolactone I.
Caption: Simplified CDK pathway in cell cycle.
References
Safety Operating Guide
Navigating the Disposal of Butyrolactone II: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Butyrolactone II (CAS No. 87414-44-6), a fungal metabolite increasingly utilized in research. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling:
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). While one supplier, GlpBio, classifies this compound as not a hazardous substance or mixture, another, Key Organics, provides specific disposal instructions, suggesting a more cautious approach is warranted.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2][4]
Step-by-Step Disposal Protocol
The following procedure integrates the available safety information to provide a comprehensive disposal plan.
1. Waste Identification and Collection:
-
Treat all this compound waste as potentially hazardous, despite conflicting classifications.[1][2]
-
Collect waste in a designated, properly labeled, and sealed container.[3][4] Do not mix with other waste streams to avoid unforeseen chemical reactions.[5]
2. In-Lab Treatment for Spills or Small Quantities:
-
For small spills, absorb the material with an inert absorbent like sand, vermiculite, or diatomaceous earth.[1][4][6]
-
Once absorbed, carefully transfer the mixture into a suitable, closed container for disposal.[1][3][4]
3. Professional Disposal:
-
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4]
-
Provide the disposal company with a copy of the Safety Data Sheet and any other relevant information about the waste.
-
For liquid forms, one general recommendation for chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.[4]
4. Container Disposal:
-
Empty containers should be handled as unused product and disposed of in the same manner as the chemical waste itself.[3][5]
Environmental Precautions:
-
Do not allow this compound to enter drains, water courses, or the soil.[3][4][5][6] Prevent any spills from spreading and ensure they are contained.[7]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 87414-44-6[1][8][9] |
| Molecular Formula | C19H16O7[2][8][9] |
| Molecular Weight | 356.3 g/mol [2] |
| Appearance | Brown amorphous solid[10] |
| Solubility | Soluble in DMSO or ethanol[10] |
| Storage | Store at -20°C, protected from light and moisture[10] |
Experimental Protocols
The disposal procedures outlined are based on standard chemical safety protocols and information from supplier Safety Data Sheets. No specific experimental protocols for the degradation or neutralization of this compound were found in the provided search results. The recommended disposal method relies on professional high-temperature incineration.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. file.glpbio.com [file.glpbio.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. louisville.edu [louisville.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. vigon.com [vigon.com]
- 8. This compound|CAS 87414-44-6|DC Chemicals [dcchemicals.com]
- 9. scbt.com [scbt.com]
- 10. adipogen.com [adipogen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


